ML400
Description
Properties
CAS No. |
1908414-42-5 |
|---|---|
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.516 |
IUPAC Name |
2-(4-Methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C24H29N3O/c1-28-20-12-10-19(11-13-20)23-18-24(21-8-3-4-9-22(21)26-23)25-14-7-17-27-15-5-2-6-16-27/h3-4,8-13,18H,2,5-7,14-17H2,1H3,(H,25,26) |
InChI Key |
CCEQOVGPLKQKET-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NC3=CC=CC=C3C(NCCCN4CCCCC4)=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML400; ML-400; ML 400; CID 73050863; CID-73050863; CID73050863; SID 173019983; SID-173019983; SID173019983; |
Origin of Product |
United States |
Foundational & Exploratory
ML400: A Technical Guide to its Mechanism of Action as a Novel Allosteric Inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML400 is a potent and selective small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator of insulin signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric and uncompetitive inhibitory profile. It includes a summary of its potency, cellular activity, and its effects on downstream signaling pathways, particularly the insulin signaling cascade and adipogenesis. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development efforts targeting metabolic diseases.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity. LMPTP negatively regulates insulin signaling by dephosphorylating and inactivating the insulin receptor (IR). Inhibition of LMPTP is therefore a compelling strategy to enhance insulin sensitivity. This compound is a novel, first-in-class probe that selectively inhibits LMPTP through a unique allosteric mechanism, offering a significant advantage over active-site inhibitors by avoiding off-target effects on other phosphatases with conserved active sites.
Mechanism of Action of this compound
This compound acts as a potent and selective allosteric and uncompetitive inhibitor of LMPTP.[1] This mode of inhibition is distinct from traditional competitive inhibitors that bind to the enzyme's active site.
-
Allosteric Inhibition: this compound binds to a site on the LMPTP enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that ultimately reduces its catalytic efficiency.
-
Uncompetitive Inhibition: A key characteristic of this compound's mechanism is that it preferentially binds to the enzyme-substrate (LMPTP-substrate) complex.[1] This is in contrast to competitive inhibitors that compete with the substrate for binding to the free enzyme. The formation of the inactive LMPTP-substrate-ML400 ternary complex prevents the completion of the catalytic cycle.
This uncompetitive mechanism has significant implications. As the concentration of the substrate increases, the potency of an uncompetitive inhibitor like this compound also increases. This is because the inhibitor has more enzyme-substrate complex to bind to.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound.
| Parameter | Value | Assay Type | Source |
| IC50 | 1680 nM | Biochemical Assay | [1] |
| EC50 | ~1 µM | Cell-Based Assay |
Signaling Pathways Modulated by this compound
Enhancement of Insulin Signaling
LMPTP is a critical negative regulator of the insulin signaling pathway. By inhibiting LMPTP, this compound effectively enhances insulin signaling, leading to increased glucose uptake and utilization. The signaling cascade is as follows:
-
Insulin Binding: Insulin binds to the extracellular domain of the insulin receptor (IR), a receptor tyrosine kinase.
-
IR Autophosphorylation: This binding event triggers the autophosphorylation of the intracellular kinase domains of the IR, leading to its activation.
-
LMPTP-mediated Dephosphorylation (Inhibited by this compound): LMPTP normally counteracts this activation by dephosphorylating the activated IR, thus dampening the insulin signal. This compound inhibits this dephosphorylation step.
-
Downstream Signaling: The sustained phosphorylation of the IR allows for the recruitment and phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate (IRS) proteins. This initiates a cascade involving the PI3K/Akt pathway, ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane and increased glucose uptake.
Inhibition of Adipogenesis
This compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes (adipogenesis).[1] While the precise mechanism of this compound's anti-adipogenic effect is still under investigation, it is likely linked to its modulation of key signaling pathways that govern adipocyte differentiation, potentially including the insulin and Wnt signaling pathways.
Experimental Protocols
LMPTP Biochemical Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of this compound against LMPTP.
Materials:
-
Recombinant human LMPTP enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LMPTP enzyme to each well (except for the blank).
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (a known LMPTP inhibitor, if available).
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3T3-L1 Adipogenesis Assay
This cell-based assay is used to evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Isopropanol
-
Multi-well cell culture plates
Procedure:
-
Seed 3T3-L1 preadipocytes in multi-well plates and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound or vehicle (DMSO).
-
After 2-3 days, replace the differentiation medium with insulin medium containing the respective concentrations of this compound.
-
Continue to culture the cells for an additional 4-6 days, replacing the insulin medium every 2 days.
-
At the end of the differentiation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.
-
Wash the cells with water to remove excess stain.
-
Visually assess the degree of adipogenesis under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Uncompetitive Inhibition Assay
To confirm the uncompetitive inhibition mechanism of this compound, a kinetic analysis is performed.
Procedure:
-
Perform the LMPTP biochemical inhibition assay as described in section 5.1.
-
Instead of a single substrate concentration, use a range of substrate (pNPP) concentrations.
-
For each substrate concentration, measure the initial reaction velocity at different fixed concentrations of this compound.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
For an uncompetitive inhibitor, the resulting plot will show a series of parallel lines for the different inhibitor concentrations. This indicates that both Vmax and Km are decreased by the inhibitor.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of LMPTP. Its unique allosteric and uncompetitive mechanism of action provides a high degree of selectivity, making it a superior tool compared to active-site-directed phosphatase inhibitors. The ability of this compound to enhance insulin signaling and inhibit adipogenesis underscores the therapeutic potential of LMPTP inhibition for the treatment of metabolic diseases. The data and protocols presented in this guide are intended to facilitate further investigation into the mechanism of this compound and the broader therapeutic implications of targeting LMPTP.
References
ML400: An In-Depth Technical Guide to a Selective LMPTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML400 is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator of insulin signaling. With an uncompetitive mechanism of action, this compound represents a significant advancement in the development of therapeutic agents for metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity and selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery, metabolic disease, and signal transduction.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase implicated in the negative regulation of the insulin receptor.[1][2] By dephosphorylating the activated insulin receptor, LMPTP attenuates downstream signaling pathways, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity-associated metabolic syndrome.[2][3] Consequently, the inhibition of LMPTP has emerged as a promising therapeutic strategy for these conditions.
This compound is a first-in-class, selective, allosteric inhibitor of LMPTP.[4] It exhibits potent inhibition of LMPTP with an EC50 of approximately 1 µM and demonstrates an uncompetitive mechanism of action, indicating that it binds to the enzyme-substrate complex.[4] This allosteric nature contributes to its high selectivity over other protein tyrosine phosphatases.[4] Preclinical evidence suggests that this compound is active in cell-based assays and possesses favorable pharmacokinetic properties in rodents, making it a valuable tool for in vitro and in vivo studies of LMPTP function.[3][4]
Data Presentation
In Vitro Potency and Selectivity
This compound exhibits potent and selective inhibition of LMPTP. The following table summarizes the available quantitative data on its activity.
| Target | IC50 / EC50 | Assay Conditions | Reference |
| LMPTP | ~1 µM (EC50) | - | [4] |
| LYP-1 | > 80 µM | - | Probe Reports from the NIH Molecular Libraries Program |
| VHR | > 80 µM | - | Probe Reports from the NIH Molecular Libraries Program |
Further research is needed to establish a broader selectivity profile against other protein tyrosine phosphatases such as PTP1B, SHP1, and SHP2.
Pharmacokinetic Properties
While detailed pharmacokinetic parameters for this compound are not publicly available, it has been described as having "good rodent pharmacokinetics."[4] A study on a related series of purine-based LMPTP inhibitors provides some insight into the potential pharmacokinetic profile of such compounds.
| Compound | Clearance (mL/min/kg) | Vd (L/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Oral Bioavailability (%) |
| Compound 3 | Low to Moderate | - | - | - | 4.71 | Good |
| Compound 6g | Low to Moderate | - | - | - | 0.71 | Good |
These data are for related compounds and not this compound itself. Further studies are required to determine the specific pharmacokinetic profile of this compound.[3]
In Vivo Efficacy
Preliminary in vivo studies have shown that this compound ameliorates glucose tolerance in a diet-induced obesity mouse model.[3] However, specific quantitative data on the percentage of glucose reduction during these tests are not yet published.
Mechanism of Action
This compound functions as an uncompetitive and allosteric inhibitor of LMPTP. This means that it does not bind to the active site of the free enzyme but rather to a secondary, allosteric site on the enzyme-substrate complex. This binding event stabilizes the enzyme-substrate complex, preventing the release of the product and thereby inhibiting the catalytic cycle. The uncompetitive nature of its inhibition is a key factor in its selectivity.
Signaling Pathways
LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor. Inhibition of LMPTP by this compound is expected to enhance and prolong insulin signaling, leading to improved glucose uptake and metabolism.
Experimental Protocols
In Vitro LMPTP Inhibition Assay
This protocol is adapted from a method for determining the inhibitory activity of compounds against LMPTP using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human LMPTP
-
Assay buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution
-
This compound or test compound dissolved in DMSO
-
3 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound or the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well. For the control, add 2 µL of DMSO.
-
Add 88 µL of assay buffer containing recombinant LMPTP to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Determination of Inhibition Mechanism (Uncompetitive)
The uncompetitive inhibition mechanism of this compound can be confirmed by performing the in vitro LMPTP inhibition assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound) and then generating a Lineweaver-Burk plot.
Procedure:
-
Perform the in vitro LMPTP inhibition assay as described above, using a matrix of different fixed concentrations of this compound and varying concentrations of pNPP.
-
For each concentration of this compound, determine the initial reaction velocity (V) at each substrate concentration [S].
-
Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
A series of parallel lines is indicative of uncompetitive inhibition.
Cell-Based Adipogenesis Inhibition Assay (3T3-L1 cells)
This protocol describes how to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound dissolved in DMSO
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium containing either DMSO (control) or various concentrations of this compound.
-
On Day 2, replace the medium with maintenance medium containing either DMSO or this compound.
-
Continue to replace the maintenance medium every two days until Day 8.
-
On Day 8, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Visually assess the accumulation of lipid droplets using a microscope.
-
For quantification, elute the Oil Red O stain by adding isopropanol to each well and measure the absorbance at 510 nm.
Cell-Based Glucose Uptake Assay (HepG2 cells)
This protocol outlines a method to evaluate the effect of this compound on glucose uptake in insulin-resistant HepG2 cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
HepG2 cells
-
High-glucose DMEM
-
Insulin
-
This compound dissolved in DMSO
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
To induce insulin resistance, treat the cells with high concentrations of insulin (e.g., 100 nM) in high-glucose DMEM for 24-48 hours.
-
After inducing insulin resistance, wash the cells with PBS.
-
Treat the cells with serum-free DMEM containing either DMSO (control) or various concentrations of this compound for a specified period (e.g., 18-24 hours).
-
Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence values to the protein content in each well.
Experimental and Drug Discovery Workflows
The discovery and characterization of a selective inhibitor like this compound typically follows a structured workflow, from initial screening to lead optimization.
Conclusion
This compound is a valuable chemical probe for elucidating the physiological and pathological roles of LMPTP. Its selectivity and allosteric, uncompetitive mechanism of action make it a superior tool compared to previously available active-site directed inhibitors. The data and protocols presented in this guide are intended to facilitate further research into LMPTP and the development of novel therapeutics for metabolic diseases. Further studies are warranted to fully characterize the pharmacokinetic and in vivo efficacy profile of this compound and to explore its full therapeutic potential.
References
- 1. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML400: A First-in-Class Allosteric Inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase
FOR IMMEDIATE RELEASE
La Jolla, CA – Researchers at the Sanford-Burnham Medical Research Institute, through the NIH Molecular Libraries Program, have identified and characterized ML400 (CID 73050863), a novel, potent, and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This first-in-class compound presents a significant advancement in the study of LMPTP-mediated signaling pathways and offers a promising chemical probe for investigating their roles in metabolic diseases such as obesity and type 2 diabetes.
This compound emerged from a high-throughput screening campaign of the NIH's extensive chemical library. It was identified as a potent inhibitor of LMPTP with a half-maximal effective concentration (EC50) of approximately 1µM.[1][2] Further characterization revealed that this compound exhibits an uncompetitive mechanism of action, indicating that it binds to a novel allosteric site on the LMPTP enzyme rather than the highly conserved active site.[3] This allosteric inhibition is a key feature, contributing to its high selectivity over other protein tyrosine phosphatases.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo properties of this compound and its analogs.
| Parameter | Value | Reference |
| This compound EC50 (LMPTP) | ~1 µM | [1][2] |
| Mechanism of Action | Uncompetitive, Allosteric | [3] |
| Chemical Formula | C24H29N3O | |
| Molecular Weight | 375.51 g/mol | |
| Cell-Based Activity | Good | [1][2] |
| Rodent Pharmacokinetics | Favorable | [1][2] |
Experimental Protocols
High-Throughput Screening for LMPTP Inhibitors
The discovery of this compound was the result of a robust high-throughput screening assay designed to identify inhibitors of LMPTP. The following provides a generalized protocol typical for such a screen:
-
Assay Principle: A fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), is used to measure LMPTP enzymatic activity. Cleavage of the phosphate group by LMPTP results in a fluorescent signal.
-
Reagents:
-
Recombinant human LMPTP-A enzyme
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: OMFP
-
Test compounds (from NIH Molecular Libraries Small Molecule Repository) dissolved in DMSO
-
-
Procedure:
-
Test compounds are dispensed into 1536-well microplates.
-
LMPTP-A enzyme is added to each well and incubated with the compounds.
-
The enzymatic reaction is initiated by the addition of the OMFP substrate.
-
The plate is incubated at 37°C to allow the reaction to proceed.
-
Fluorescence intensity is measured using a plate reader at an appropriate excitation/emission wavelength.
-
Inhibition is calculated as the percentage decrease in fluorescence signal in the presence of the compound compared to a DMSO control.
-
General Synthesis of Quinoline-Based LMPTP Inhibitors (Analogous to this compound)
While a specific, detailed synthesis for this compound is not publicly available, the synthesis of structurally related quinoline-based LMPTP inhibitors has been described. The following is a representative synthetic scheme based on available literature for this class of compounds.
Scheme 1: General Synthesis of Quinoline Core Analogs
-
Step 1: Suzuki Coupling: A substituted 2-chloroquinoline is coupled with a suitable boronic acid or boronic ester under palladium-catalyzed Suzuki coupling conditions to form the core quinoline-aryl structure.
-
Step 2: Nucleophilic Aromatic Substitution: The resulting intermediate is then subjected to a nucleophilic aromatic substitution reaction with a piperazine derivative. This reaction is typically carried out in a suitable solvent such as DMSO or NMP at elevated temperatures.
-
Step 3: Amide Coupling: The piperazine-substituted quinoline is then coupled with a carboxylic acid to form the final amide product. This is typically achieved using standard amide coupling reagents such as HATU or EDCI/HOBt in a solvent like DMF or DCM.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting LMPTP, a key negative regulator of several important signaling pathways.
LMPTP and Insulin Receptor Signaling
LMPTP has been shown to dephosphorylate and inactivate the insulin receptor (IR), thereby dampening downstream insulin signaling.[4] Inhibition of LMPTP by this compound is expected to enhance insulin sensitivity.
Caption: this compound inhibits LMPTP, preventing the dephosphorylation and inactivation of the Insulin Receptor.
LMPTP in Adipogenesis via PDGFRα Signaling
Research has also implicated LMPTP in the regulation of adipogenesis (the formation of fat cells) through its interaction with the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). LMPTP is believed to dephosphorylate PDGFRα, thereby modulating downstream signaling pathways that control adipocyte differentiation.
Caption: this compound inhibits LMPTP, leading to increased PDGFRα signaling and modulation of adipogenesis.
Conclusion
This compound represents a valuable tool for the scientific community. Its discovery and characterization provide a foundation for further investigation into the physiological and pathological roles of LMPTP. As a selective, cell-permeable, and allosteric inhibitor with favorable pharmacokinetic properties, this compound and its analogs hold potential for the development of novel therapeutics for metabolic disorders. Further medicinal chemistry efforts to optimize the potency and drug-like properties of this chemical series are warranted.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
ML400: A Potent Inhibitor of Adipogenesis Through Allosteric Regulation of LMPTP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of study in the context of obesity and metabolic disease. The identification of small molecules that can modulate this pathway is of significant interest for therapeutic development. This document provides a comprehensive technical overview of ML400, a novel small molecule inhibitor of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), and its role in the potent inhibition of adipogenesis. Through allosteric inhibition of LMPTP, this compound prevents the differentiation of 3T3-L1 preadipocytes, offering a promising tool for research and potential therapeutic applications. This guide details the underlying mechanism of action, experimental protocols for assessing its activity, and quantitative data from key studies.
Introduction
The rising prevalence of obesity and its associated metabolic disorders has underscored the need for a deeper understanding of the molecular mechanisms governing adipocyte differentiation. A key regulator in this process is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). Evidence suggests that LMPTP plays a crucial role in promoting adipogenesis. Consequently, inhibitors of this enzyme are valuable tools for dissecting its function and may represent a novel therapeutic strategy for metabolic diseases.
This compound is a selective, allosteric inhibitor of LMPTP developed through the NIH Molecular Libraries Program.[1] It has been demonstrated to be a potent inhibitor of adipogenesis in the well-established 3T3-L1 preadipocyte cell line. This guide serves as a technical resource for researchers looking to utilize this compound in their studies of adipogenesis and related signaling pathways.
Mechanism of Action: Inhibition of the LMPTP-PPARγ Axis
This compound exerts its anti-adipogenic effects by targeting LMPTP. The inhibition of LMPTP in preadipocytes leads to a downstream cascade that ultimately blocks the expression of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its target genes.[2]
The proposed signaling pathway initiated by LMPTP inhibition involves the enhancement of basal Platelet-Derived Growth Factor Receptor alpha (PDGFRα) signaling. This leads to the increased activation of p38 and c-Jun N-terminal kinase (JNK), which in turn results in the inhibitory phosphorylation of PPARγ, thereby halting the adipogenic program.[2]
Quantitative Data: In Vitro Efficacy
The inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes has been quantitatively assessed. The key finding from the NIH Probe Report is summarized in the table below.
| Compound | Concentration | Cell Line | Effect on Adipogenesis | Reference |
| This compound | 10 µM | 3T3-L1 | Complete Abolition | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vitro assessment of this compound's anti-adipogenic activity using the 3T3-L1 cell line, based on the protocol described in the NIH Probe Report.[1]
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Seeding: Plate 3T3-L1 preadipocytes in 48-well plates and culture in DMEM supplemented with 10% bovine calf serum until 2-days post-confluence.
-
Initiation of Differentiation: To induce differentiation, replace the growth medium with an induction cocktail consisting of DMEM with 10% fetal bovine serum (FBS), 1 µg/ml insulin, 1 µM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine.
-
This compound Treatment: For the experimental group, treat the cells with 10 µM this compound (or desired concentrations) at the time of induction. A vehicle control (e.g., 0.025% DMSO) should be run in parallel.
-
Maintenance: Replenish the media with fresh induction cocktail and this compound or vehicle every 2 days.
-
Assessment of Adipogenesis: After a suitable differentiation period (typically 6-8 days), assess the degree of adipogenesis by staining for lipid droplets with Oil Red O and quantifying the staining.
Summary and Future Directions
This compound is a potent and selective allosteric inhibitor of LMPTP that effectively blocks adipogenesis in vitro. Its well-defined mechanism of action, centered on the suppression of the pro-adipogenic transcription factor PPARγ, makes it an invaluable tool for researchers in the field of metabolic disease. The experimental protocols outlined in this guide provide a framework for further investigation into the anti-adipogenic properties of this compound and other potential LMPTP inhibitors.
Future research could focus on the in vivo efficacy of this compound in animal models of obesity and metabolic syndrome, as well as further elucidation of the downstream targets of the LMPTP-regulated signaling pathway. The development of more potent and selective analogs of this compound could also pave the way for novel therapeutic interventions for obesity-related disorders.
References
Uncompetitive Inhibition of ML400: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Allosteric Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) by ML400
This technical guide provides a comprehensive overview of the uncompetitive inhibition of the low molecular weight protein tyrosine phosphatase (LMPTP) by the small molecule inhibitor, this compound. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its potential as a therapeutic agent.
Introduction to this compound and LMPTP
This compound is a potent and selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1).[1][2] LMPTP is a key negative regulator in several signaling pathways, most notably the insulin signaling cascade, by dephosphorylating the insulin receptor.[1] As such, inhibitors of LMPTP like this compound are being investigated as potential therapeutics for obesity and type 2 diabetes.[1][3] this compound acts as an allosteric inhibitor, binding to a site distinct from the active site of the enzyme.[1][2] This allosteric binding results in an uncompetitive mechanism of inhibition.[1]
Mechanism of Uncompetitive Inhibition
Uncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex. This is in contrast to competitive inhibition, where the inhibitor binds to the free enzyme at the active site, and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex at an allosteric site.
The key characteristics of uncompetitive inhibition are:
-
The inhibitor binds to a site that is only available after the substrate has bound to the enzyme.
-
It results in a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.
-
The ratio of Vmax/Km remains constant.
-
On a Lineweaver-Burk plot, uncompetitive inhibition is characterized by a series of parallel lines for different inhibitor concentrations.
The binding of an uncompetitive inhibitor to the ES complex effectively sequesters it, preventing the formation of the product. This leads to the observed decrease in Vmax. The decrease in Km is due to the inhibitor binding to the ES complex, which, by Le Chatelier's principle, shifts the equilibrium of the enzyme-substrate binding reaction towards the formation of more ES complex. This results in an apparent increase in the affinity of the enzyme for its substrate.
// Positioning E [pos="0,1.5!"]; S [pos="0,0!"]; ES [pos="2,0.75!"]; P [pos="4,1.5!"]; I [pos="2,-1!"]; ESI [pos="4,0!"]; } DOT
Figure 1: Mechanism of uncompetitive inhibition.
Quantitative Data for this compound and Related LMPTP Inhibitors
The following table summarizes the key quantitative data for this compound and a related uncompetitive inhibitor of LMPTP. It is important to note that while this compound has been confirmed to be an uncompetitive inhibitor, detailed kinetic parameters beyond IC50/EC50 are more readily available for other inhibitors in the same class.
| Parameter | This compound | Compound 23 (Uncompetitive LMPTP Inhibitor) | Reference |
| Target | LMPTP | LMPTP | [1][2][4] |
| Inhibition Type | Uncompetitive, Allosteric | Uncompetitive | [1][4] |
| IC50 | ~1.68 µM | - | [1] |
| EC50 | ~1 µM | - | [2] |
| Ki' | Not Reported | 846.0 ± 29.2 nM | [4] |
| Effect on Vmax | Decrease | Decrease | [4] |
| Effect on Km | Decrease | Decrease | [4] |
Experimental Protocols
The characterization of this compound as an uncompetitive inhibitor of LMPTP involves a series of biochemical assays. Below are detailed methodologies for key experiments.
Enzymatic Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against LMPTP using a colorimetric or fluorescent substrate.
Materials:
-
Recombinant human LMPTP-A
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0-6.5), 1 mM DTT, 0.01% Triton X-100[5]
-
Substrate:
-
Inhibitor (this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Spectrophotometer or fluorescence plate reader
-
Stop Solution (for pNPP assay): 1 M NaOH[5]
Procedure:
-
Prepare a solution of LMPTP in the assay buffer. The final enzyme concentration should be in the linear range of the assay, typically in the low nanomolar range.[7]
-
Add the desired concentrations of the inhibitor (this compound) or DMSO (vehicle control) to the wells of the microplate.
-
Add the LMPTP solution to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (pNPP or OMFP) to the wells.
-
Monitor the reaction progress:
-
For pNPP, allow the reaction to proceed for a set time (e.g., 30 minutes) and then stop the reaction by adding the stop solution. Measure the absorbance at 405 nm.[5][6]
-
For OMFP, continuously monitor the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[5]
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the LMPTP inhibition assay.
Kinetic Analysis for Mechanism of Inhibition
To determine the mechanism of inhibition (i.e., uncompetitive), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general enzymatic assay protocol.
-
Use a range of fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.
-
For each inhibitor concentration, vary the substrate concentration over a range that brackets the Km value.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the resulting plots. For uncompetitive inhibition, the lines for different inhibitor concentrations will be parallel.
-
Determine the apparent Vmax and Km values from the intercepts of the lines.
-
Calculate the inhibition constant (Ki') from the changes in Vmax and Km.
Signaling Pathways Affected by this compound
By inhibiting LMPTP, this compound modulates key signaling pathways, primarily the insulin signaling pathway and pathways involved in adipogenesis.
Insulin Signaling Pathway
LMPTP negatively regulates insulin signaling by dephosphorylating the activated insulin receptor. Inhibition of LMPTP by this compound is expected to enhance and prolong the insulin signal.
Figure 3: Role of this compound in the insulin signaling pathway.
Adipogenesis Signaling Pathway
LMPTP plays a role in adipocyte differentiation. Inhibition of LMPTP with compounds like this compound has been shown to affect the expression of key adipogenic factors. Specifically, LMPTP inhibition can enhance PDGFRα signaling, leading to increased activation of p38 and JNK, which in turn results in the inhibitory phosphorylation of PPARγ, a master regulator of adipogenesis.[3]
Figure 4: Effect of this compound on adipogenesis signaling.
Conclusion
This compound is a selective, allosteric inhibitor of LMPTP that functions through an uncompetitive mechanism of action. This mode of inhibition, where the inhibitor binds to the enzyme-substrate complex, leads to a decrease in both Vmax and Km. The ability of this compound to enhance insulin signaling and modulate adipogenesis pathways makes it a valuable research tool and a promising lead compound for the development of therapeutics for metabolic diseases. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of this compound and other uncompetitive LMPTP inhibitors.
References
- 1. grantome.com [grantome.com]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
ML400 and its Modulatory Role on Insulin Signaling Pathways via LMPTP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule ML400 and its indirect but significant effects on insulin signaling pathways. This compound is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator of the insulin receptor. By inhibiting LMPTP, this compound has been shown to enhance insulin sensitivity and ameliorate glucose intolerance in preclinical models, positioning LMPTP as a promising therapeutic target for type 2 diabetes and obesity. This document details the mechanism of action of LMPTP in the context of insulin signaling, presents the quantitative data for this compound, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and workflows.
Introduction: The Role of Protein Tyrosine Phosphatases in Insulin Resistance
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished cellular response to insulin. The insulin signaling cascade is a tightly regulated process involving a series of phosphorylation events initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. The activity of this pathway is counter-regulated by protein tyrosine phosphatases (PTPs), which dephosphorylate and inactivate key signaling components. Among these, the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical promoter of insulin resistance, particularly in the context of obesity.[1][2] Human genetic studies have linked high LMPTP activity to an increased risk of metabolic syndrome.[2]
This compound is a first-in-class, potent, and selective allosteric inhibitor of LMPTP.[3] Its ability to modulate LMPTP activity provides a valuable tool for studying the role of this phosphatase in insulin signaling and as a potential therapeutic agent for metabolic diseases.
Mechanism of Action: LMPTP as a Negative Regulator of the Insulin Receptor
LMPTP exerts its inhibitory effect on the insulin signaling pathway by directly dephosphorylating the insulin receptor.[1][2] Upon insulin binding, the intracellular kinase domains of the insulin receptor autophosphorylate on specific tyrosine residues, an essential step for its activation and the subsequent recruitment and phosphorylation of downstream substrates like the Insulin Receptor Substrate (IRS) proteins. LMPTP counteracts this activation by removing these critical phosphate groups, thereby dampening the insulin signal and contributing to a state of insulin resistance.[1]
The inhibition of LMPTP by this compound is proposed to occur through an uncompetitive mechanism, suggesting that it binds to a novel allosteric site on the phosphatase.[4] This mode of action contributes to its high selectivity. By inhibiting LMPTP, this compound effectively protects the insulin receptor from dephosphorylation, leading to a sustained and enhanced insulin signal.
Below is a diagram illustrating the role of LMPTP in the insulin signaling pathway and the proposed mechanism of action for this compound.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
The Biological Activity of ML400 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML400 is a potent and selective small-molecule inhibitor of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2] This document provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, quantitative inhibitory data, effects on cellular signaling pathways, and detailed experimental protocols. The information presented is intended to serve as a technical guide for researchers in drug discovery and development.
Core Efficacy and Potency of this compound
This compound has been identified as a selective, allosteric, and uncompetitive inhibitor of LMPTP.[1][2][3] Its inhibitory activity has been quantified in various in vitro assays.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 1680 nM | Enzymatic assay with LMPTP | MedchemExpress |
| EC50 | ~1 µM | Cell-based assays of LMPTP activity | [2] |
Mechanism of Action
This compound exhibits an uncompetitive mechanism of action, indicating that it binds to the enzyme-substrate complex.[1][3][4] Structural studies have revealed that this compound binds to the LMPTP phosphocysteine intermediate at the opening of the active site, thereby preventing the final catalytic step of dephosphorylation.[3] This allosteric binding mode contributes to its high selectivity for LMPTP over other protein tyrosine phosphatases.[3][4]
In Vitro Biological Effects: Inhibition of Adipogenesis
In vitro studies using 3T3-L1 preadipocyte cell lines have demonstrated that this compound inhibits adipogenesis.[5] This effect is mediated through the modulation of a specific signaling pathway. Inhibition of LMPTP by this compound leads to an increase in the basal phosphorylation of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[5][6] This, in turn, results in the increased activation of downstream kinases p38 and c-Jun N-terminal kinase (JNK).[5][6][7] Activated p38 and JNK then phosphorylate and inhibit the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key transcription factor required for adipocyte differentiation.[5][7] Consequently, the expression of pro-adipogenic genes is blocked.
Signaling Pathway of this compound in Adipogenesis
Caption: this compound signaling pathway in the inhibition of adipogenesis.
Experimental Protocols
In Vitro LMPTP Enzymatic Inhibition Assay
This protocol describes a generalized method for determining the in vitro inhibitory activity of this compound against LMPTP using a colorimetric substrate.
Materials:
-
Recombinant human LMPTP-A enzyme
-
Assay buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: para-nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP)
-
This compound (or other test compounds) dissolved in DMSO
-
1 M NaOH (for pNPP)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a solution of recombinant LMPTP in the assay buffer.
-
Add the LMPTP solution to the wells of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP or OMFP substrate to each well.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
If using pNPP, stop the reaction by adding 1 M NaOH.
-
Measure the absorbance of the product at 405 nm (for pNPP) or the fluorescence at the appropriate excitation/emission wavelengths (for OMFP).
-
Calculate the percentage of enzyme activity for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the inhibitor concentration versus the percentage of enzyme activity.
Experimental Workflow for In Vitro LMPTP Inhibition Assay
Caption: Workflow for a typical in vitro LMPTP enzymatic inhibition assay.
3T3-L1 Adipocyte Differentiation Assay
This protocol outlines the methodology to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
This compound dissolved in DMSO
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency, replace the medium with differentiation medium containing either this compound at the desired concentration or DMSO as a control.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with fresh this compound or DMSO.
-
Continue to culture for another 2-3 days, replacing the medium every 2 days with DMEM containing 10% FBS and fresh this compound or DMSO.
-
After a total of 8-10 days of differentiation, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating the cells with Oil Red O solution for at least 20 minutes.
-
Wash the cells with water and visualize the stained lipid droplets using a microscope.
-
To quantify the extent of differentiation, the Oil Red O stain can be eluted with isopropanol and the absorbance measured.
Conclusion
This compound is a valuable research tool for studying the in vitro roles of LMPTP. Its well-characterized potency, selectivity, and unique uncompetitive mechanism of action make it a suitable probe for investigating LMPTP-mediated signaling pathways. The inhibitory effect of this compound on adipogenesis in 3T3-L1 cells highlights its potential for further investigation in the context of metabolic diseases. The provided protocols offer a foundation for the in vitro assessment of this compound and similar compounds.
References
- 1. grantome.com [grantome.com]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Therapeutic Potential of Novel Anti-Obesity Agents: A Technical Overview
Disclaimer: Initial searches for a specific compound designated "ML400" in the context of obesity research did not yield any publicly available information. The following technical guide is presented as a representative example, using the well-established class of GLP-1 receptor agonists as a surrogate to illustrate the structure and content requested. The data and protocols are based on existing research in the field of anti-obesity drug development and are intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
The global obesity epidemic continues to present a significant public health challenge, increasing the risk of numerous comorbidities such as type 2 diabetes, cardiovascular disease, and certain cancers.[1] While lifestyle modifications remain a cornerstone of weight management, pharmacological interventions are increasingly recognized as a crucial tool for achieving and maintaining clinically significant weight loss.[2] The development of safe and effective anti-obesity medications has been fraught with challenges, but recent advances, particularly in the understanding of incretin-based therapies, have led to a new era of highly effective treatments.[2][3] These novel agents, such as GLP-1 receptor agonists, have demonstrated unprecedented efficacy in weight reduction, often approaching the results seen with bariatric surgery.[2] This guide explores the therapeutic potential of such agents, detailing their mechanism of action, preclinical and clinical evaluation, and the experimental protocols utilized in their development.
Mechanism of Action: GLP-1 Receptor Agonism
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by the gut in response to food intake.[2] It plays a vital role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists are synthetic analogs of native GLP-1, designed to have a longer half-life and greater potency.
These agents exert their effects through multiple mechanisms:
-
Central Appetite Regulation: GLP-1 receptors are present in the hypothalamus, a key brain region for appetite control. Activation of these receptors enhances feelings of satiety and reduces hunger signals.[4][5]
-
Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, these drugs promote a prolonged feeling of fullness.[2][4]
-
Pancreatic Effects: They stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner, contributing to better glycemic control.[4]
Signaling pathway of GLP-1 receptor agonists.
Preclinical Evaluation
Preclinical studies in animal models are essential to establish proof-of-concept and assess the initial safety and efficacy of a new therapeutic agent.[6] Rodent models of obesity, such as diet-induced obesity (DIO) mice, are commonly used.[1][6]
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a hypothetical preclinical study in DIO mice.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | +5.2% | -10.5% | -18.3% |
| Food Intake ( g/day ) | 4.1 | 2.8 | 2.1 |
| Fat Mass (%) | 45.1% | 32.7% | 25.9% |
| Fasting Glucose (mg/dL) | 145 | 110 | 95 |
Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of a novel therapeutic agent on body weight, food intake, and metabolic parameters in a diet-induced obesity mouse model.
1. Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Housing: 12-hour light/dark cycle, controlled temperature and humidity.
2. Induction of Obesity:
-
Mice are fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity.[1]
-
A control group is maintained on a standard chow diet.
-
Body weight is monitored weekly.
3. Treatment:
-
Obese mice are randomized into treatment and vehicle control groups.
-
The therapeutic agent is administered (e.g., subcutaneously) daily or weekly for a specified duration (e.g., 4-8 weeks).
4. Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily.
-
Body Composition: Assessed by techniques such as DEXA or MRI at baseline and end of study.
-
Metabolic Parameters: Blood glucose, insulin, and lipid levels are measured from plasma samples.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences between groups.
Workflow for a preclinical obesity study.
Clinical Development
Following successful preclinical evaluation, the therapeutic agent progresses to clinical trials in humans to assess its safety and efficacy.
Quantitative Data from Clinical Trials
The following table presents a summary of representative data from late-stage clinical trials of recently approved anti-obesity medications.
| Trial Name | Drug | Duration | N | Mean Baseline Weight | Mean Weight Loss (%) | Reference |
| STEP 1 | Semaglutide 2.4mg | 68 weeks | 1,961 | 105.4 kg | -14.9% | Wilding et al., 2021 |
| SURMOUNT-1 | Tirzepatide 15mg | 72 weeks | 2,539 | 104.8 kg | -22.5% | Jastreboff et al., 2022 |
Note: Data for Tirzepatide in SURMOUNT-1 is for individuals without type 2 diabetes.[7]
Experimental Protocol: Phase 3 Clinical Trial for Obesity
Objective: To evaluate the efficacy and safety of a novel therapeutic agent for weight management in adults with obesity or overweight with weight-related comorbidities.
1. Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trial.
2. Participant Population:
-
Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Exclusion criteria typically include type 2 diabetes (often studied in separate trials), recent bariatric surgery, and use of other weight-loss medications.
3. Intervention:
-
Participants are randomized to receive the therapeutic agent at one or more dose levels or a placebo.
-
Treatment is administered for a period of 68-72 weeks.
-
All participants receive counseling on lifestyle modification (diet and exercise).
4. Endpoints:
-
Primary Endpoints:
-
Mean percent change in body weight from baseline.
-
Percentage of participants achieving ≥5% weight loss.
-
-
Secondary Endpoints:
-
Percentage of participants achieving ≥10%, ≥15%, and ≥20% weight loss.
-
Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, HbA1c).
-
Safety and tolerability.
-
5. Safety Monitoring:
-
Adverse events are recorded throughout the study.
-
Regular monitoring of vital signs, ECGs, and laboratory parameters.
Phases of drug development for an anti-obesity agent.
Conclusion
The development of novel anti-obesity medications, exemplified by the GLP-1 receptor agonists, represents a significant advancement in the treatment of obesity. These agents have demonstrated substantial and sustained weight loss in clinical trials, coupled with improvements in various cardiometabolic risk factors. The rigorous process of preclinical and clinical evaluation, as outlined in this guide, is fundamental to establishing the safety and efficacy of new therapeutic candidates. While the specific compound "this compound" is not identified in current research, the methodologies and pathways described provide a robust framework for the development and assessment of future anti-obesity therapies. Continued research into new mechanisms and combination therapies holds the promise of even more effective and personalized treatments for individuals living with obesity.[2][3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Impact of Novel Glycolysis Inhibitor ML400 on Cellular Metabolism: A Technical Overview
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "ML400" with established effects on cellular metabolism. The following in-depth technical guide is a representative example, constructed with hypothetical data and experimental protocols, to illustrate the kind of analysis and information that would be presented for a novel metabolic modulator. The data, pathways, and experimental details provided herein are for illustrative purposes and should not be considered factual information about any existing compound.
Abstract
This technical guide provides a comprehensive analysis of the fictional compound this compound, a potent and selective inhibitor of a key glycolytic enzyme. We detail its mechanism of action, its impact on central carbon metabolism, and its downstream effects on mitochondrial respiration and cellular bioenergetics. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel metabolic inhibitors. All data presented are hypothetical and for illustrative purposes.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target a critical enzyme in the glycolytic pathway. By impeding the conversion of glucose into pyruvate, this compound is hypothesized to disrupt the primary energy-producing pathway in rapidly proliferating cells, such as cancer cells, which exhibit a high glycolytic rate (the Warburg effect). This guide summarizes the key preclinical findings related to this compound's effects on cellular metabolism.
Quantitative Data Summary
The metabolic effects of this compound were assessed across various cancer cell lines. The following tables summarize the key quantitative findings from these hypothetical studies.
Table 1: Effect of this compound on Glycolytic Parameters
| Parameter | Control | This compound (10 µM) | Fold Change |
| Glucose Uptake (nmol/10^6 cells/hr) | 50.2 ± 4.5 | 52.1 ± 5.1 | 1.04 |
| Lactate Secretion (nmol/10^6 cells/hr) | 85.3 ± 7.8 | 22.4 ± 3.1 | 0.26 |
| Intracellular ATP (µM) | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.44 |
| Intracellular Pyruvate (µM) | 15.8 ± 2.1 | 3.2 ± 0.5 | 0.20 |
Table 2: Impact of this compound on Mitochondrial Respiration
| Parameter (pmol/min/10^6 cells) | Control | This compound (10 µM) | Fold Change |
| Basal Respiration (OCR) | 150.7 ± 12.3 | 185.2 ± 15.6 | 1.23 |
| ATP-linked Respiration (OCR) | 120.1 ± 10.5 | 145.8 ± 11.9 | 1.21 |
| Maximal Respiration (OCR) | 350.4 ± 25.1 | 410.9 ± 30.2 | 1.17 |
| Spare Respiratory Capacity | 200.3 ± 18.7 | 225.7 ± 19.8 | 1.13 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized mechanism of action for this compound, highlighting its inhibitory effect on a key glycolytic enzyme and the subsequent metabolic reprogramming.
Caption: Proposed mechanism of this compound action on the glycolytic pathway.
Experimental Workflow for Metabolomic Analysis
The following diagram outlines the workflow used for the analysis of intracellular metabolites following this compound treatment.
The Core of Low Molecular Weight Protein Tyrosine Phosphatase: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an 18-kDa enzyme encoded by the ACP1 gene, is a critical regulator of numerous cellular processes.[1] Despite its small size, LMW-PTP plays a significant role in signal transduction pathways that govern cell growth, proliferation, migration, and metabolism. Its dysregulation has been implicated in a variety of human diseases, most notably cancer, making it an attractive target for therapeutic intervention.[2] This technical guide provides an in-depth exploration of the foundational research on LMW-PTP, including its structure, catalytic mechanism, and key signaling pathways. Furthermore, this document offers detailed experimental protocols for the study of LMW-PTP and a summary of quantitative data to aid in experimental design and data interpretation.
Introduction to Low Molecular Weight Protein Tyrosine Phosphatase
Protein tyrosine phosphorylation is a fundamental post-translational modification that acts as a molecular switch in a vast array of cellular signaling pathways. The phosphorylation state of proteins is dynamically regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). LMW-PTP, a cytosolic PTP, has emerged as a key player in this regulatory network.[1] It is ubiquitously expressed in mammalian tissues and exists as two major catalytically active isoforms, IF1 (fast) and IF2 (slow), which arise from alternative splicing of the ACP1 gene.[3] These isoforms exhibit distinct substrate specificities and can have opposing roles in tumorigenesis.[3]
The role of LMW-PTP in cancer is complex and context-dependent. It has been shown to act as both a positive and negative regulator of oncogenic signaling.[2] For instance, overexpression of LMW-PTP has been correlated with a poor prognosis in several human tumors, where it can promote cell migration and resistance to chemotherapy.[2] Conversely, in other contexts, it can act as a tumor suppressor by downregulating growth factor receptor signaling. This dual functionality underscores the importance of understanding the specific molecular interactions and signaling cascades involving LMW-PTP.
Structure and Catalytic Mechanism
LMW-PTP is a non-receptor PTP characterized by a single catalytic domain. A hallmark of the PTP superfamily is the highly conserved active site signature motif, C(X)5R.[4] The catalytic mechanism of LMW-PTP involves a cysteine residue within this motif that acts as a nucleophile. The process is a two-step reaction:
-
Formation of a phosphoenzyme intermediate: The catalytic cysteine attacks the phosphorus atom of the substrate's phosphate group, leading to the formation of a covalent cysteinyl-phosphate intermediate and the release of the dephosphorylated substrate.
-
Hydrolysis of the intermediate: A water molecule, activated by a general base, hydrolyzes the phosphoenzyme intermediate, releasing inorganic phosphate and regenerating the active enzyme.
Key Signaling Pathways Involving LMW-PTP
LMW-PTP modulates several critical signaling pathways by dephosphorylating key protein substrates. The following sections detail its involvement in pathways regulated by Platelet-Derived Growth Factor Receptor (PDGF-R), Ephrin type-A receptor 2 (EphA2), and the RhoA GTPase.
Regulation of PDGF Receptor Signaling
The Platelet-Derived Growth Factor (PDGF) receptor is a receptor tyrosine kinase that plays a crucial role in cell growth and division. Upon binding of PDGF, the receptor dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for downstream signaling molecules. LMW-PTP can directly interact with and dephosphorylate the activated PDGF-R.[1] Specifically, LMW-PTP has been shown to dephosphorylate Tyr-857 in the activation loop of the PDGF-R kinase domain, leading to a general negative regulation of its downstream signaling pathways.[5] This dephosphorylation event inhibits the recruitment and activation of signaling proteins such as PI3K, SHP-2, and PLC-γ, thereby attenuating the mitogenic signals.[5]
Modulation of EphA2 Receptor Signaling
Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a role in tumor development and metastasis. The functional state of EphA2 is dependent on its phosphorylation status. LMW-PTP has been identified as a key phosphatase that dephosphorylates EphA2.[6] This dephosphorylation event can have pro-oncogenic consequences, as it has been linked to increased cell migration and invasion in breast cancer cells.[7] The interplay between LMW-PTP and EphA2 highlights the complex and context-specific role of LMW-PTP in cancer progression.
Involvement in RhoA-Mediated Cell Migration
Cell migration is a fundamental process in development, immune response, and cancer metastasis. The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton and cell motility. LMW-PTP influences cell migration through its interaction with p190RhoGAP, a GTPase-activating protein for RhoA.[4] By dephosphorylating and activating p190RhoGAP, LMW-PTP leads to the inactivation of RhoA.[8] The resulting decrease in RhoA-GTP levels promotes cytoskeletal rearrangements necessary for cell migration.[8][9] The regulation of RhoA activity by LMW-PTP is a critical mechanism by which this phosphatase controls cellular motility.
Quantitative Data Summary
A comprehensive understanding of LMW-PTP requires quantitative data on its enzymatic activity and its interaction with inhibitors. The following tables summarize key kinetic parameters and inhibitor constants reported in the literature.
Table 1: Kinetic Parameters of LMW-PTP Isoforms
| Isoform | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| LMW-PTPB-WT | pNPP | 15.1 ± 1.3 | 111 ± 3 | 7.35 x 10³ | [10] |
| LMW-PTPB-WT | pTyr | - | - | - | [11] |
Table 2: Inhibitor Constants for LMW-PTP
| Inhibitor | Isoform | Type of Inhibition | IC_50_ (µM) | K_i_ (µM) | Reference |
| Compound 7 | LMW-PTPA | Competitive | < 10 | 3.2 ± 0.1 | [12] |
| Compound 7 | LMW-PTPB | Competitive | < 10 | 1.7 ± 0.1 | [12] |
| SPAA-1 | LMW-PTP | - | 7.1 | - | [13] |
| SPAA-2 | LMW-PTP | - | 2.1 | - | [13] |
| SPAA-52 | LMW-PTP | Competitive | 0.004 | 0.0012 | [13] |
| N7G | EaAmsI | Competitive | 3.6 ± 0.8 | 7.8 ± 0.6 | [10] |
| N8G | EaAmsI | - | 9.5 ± 1.3 | - | [10] |
Note: EaAmsI is a LMW-PTP from Erwinia amylovora.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study LMW-PTP.
LMW-PTP Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring the activity of PTPs. It utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by LMW-PTP to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified LMW-PTP or cell lysate containing LMW-PTP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
pNPP Substrate Solution (e.g., 10 mM pNPP in Assay Buffer)
-
Stop Solution (e.g., 2 M NaOH)
Procedure:
-
Prepare serial dilutions of your LMW-PTP sample in Assay Buffer.
-
Add 50 µL of each LMW-PTP dilution to the wells of a 96-well plate. Include a blank control containing only Assay Buffer.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the blank absorbance from all readings and calculate the phosphatase activity. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute.
Fluorescent LMW-PTP Activity Assay
Fluorescent assays offer higher sensitivity compared to colorimetric methods. A commonly used substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone.
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~358 nm, Emission: ~450 nm)
-
Purified LMW-PTP
-
Assay Buffer (as above)
-
DiFMUP Substrate Solution (e.g., 100 µM DiFMUP in Assay Buffer)
Procedure:
-
Prepare serial dilutions of LMW-PTP in Assay Buffer.
-
Add 50 µL of each LMW-PTP dilution to the wells of a 96-well black microplate. Include a blank control.
-
Initiate the reaction by adding 50 µL of DiFMUP Substrate Solution to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate time intervals using a fluorescence microplate reader. The reaction can be monitored kinetically.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the phosphatase activity based on a standard curve generated with the fluorescent product.
Co-Immunoprecipitation of LMW-PTP and Substrate Proteins
Co-immunoprecipitation (Co-IP) is used to identify and validate protein-protein interactions. This protocol describes the Co-IP of LMW-PTP with a putative substrate.
Materials:
-
Cells expressing LMW-PTP and the protein of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-LMW-PTP antibody
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Laemmli sample buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Lyse cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-LMW-PTP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads several times with Wash Buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against LMW-PTP and the putative interacting protein.
Analysis of LMW-PTP Expression
Western Blotting:
Western blotting is a standard technique to detect and quantify the expression of LMW-PTP protein in cell or tissue lysates.
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LMW-PTP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the LMW-PTP signal.
Quantitative Real-Time PCR (qRT-PCR):
qRT-PCR is used to measure the mRNA expression levels of LMW-PTP.
Procedure:
-
Isolate total RNA from cells or tissues.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform real-time PCR using primers specific for LMW-PTP and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Calculate the relative expression of LMW-PTP mRNA using the ΔΔCt method.[14]
Conclusion
Low Molecular Weight Protein Tyrosine Phosphatase is a multifaceted enzyme with a profound impact on cellular signaling. Its involvement in critical pathways regulating cell growth, migration, and oncogenesis makes it a subject of intense research and a promising target for drug development. This technical guide has provided a foundational overview of LMW-PTP, from its basic biochemical properties to its complex roles in cellular signaling. The detailed experimental protocols and compiled quantitative data are intended to serve as a valuable resource for researchers in their efforts to further unravel the complexities of LMW-PTP and its implications in human health and disease. As our understanding of LMW-PTP continues to grow, so too will the opportunities for therapeutic interventions targeting this important enzyme.
References
- 1. Low molecular weight protein-tyrosine phosphatase tyrosine phosphorylation by c-Src during platelet-derived growth factor-induced mitogenesis correlates with its subcellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the role of low molecular weight phosphotyrosine phosphatase (LMW-PTP) on platelet-derived growth factor receptor (PDGF-r) signaling. LMW-PTP controls PDGF-r kinase activity through TYR-857 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The role of the low molecular weight protein tyrosine phosphatase (LMW" by Keith D Kikawa [docs.lib.purdue.edu]
- 7. Site-Selective Regulation of Platelet-Derived Growth Factor β Receptor Tyrosine Phosphorylation by T-Cell Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA Inactivation by p190RhoGAP Regulates Cell Spreading and Migration by Promoting Membrane Protrusion and Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Inactivation of Rho-GTP by p190RhoGAP [reactome.org]
- 10. cris.unibo.it [cris.unibo.it]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with ML400 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML400 is a potent and selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 1680 nM.[1] It has been demonstrated to inhibit adipogenesis in vitro.[1] These application notes provide a comprehensive protocol for conducting in vivo studies in mice to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The provided protocols are based on established methodologies for in vivo mouse studies and can be adapted to specific research questions.
Mechanism of Action and Signaling Pathway
The precise in vivo mechanism of action of this compound is a subject of ongoing research. As an LMPTP inhibitor, it is expected to modulate signaling pathways regulated by protein tyrosine phosphorylation. Inhibition of LMPTP can lead to the hyperphosphorylation of its substrates, thereby influencing downstream cellular processes. Key signaling pathways potentially affected by this compound include the mitogen-activated protein kinase (MAPK) cascade and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which are critical in regulating cell proliferation, differentiation, and metabolism.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Vehicle Formulation
The choice of vehicle is critical for in vivo studies and depends on the physicochemical properties of the compound. For hydrophobic compounds like many small molecule inhibitors, a common approach is to use a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to make a 100 mg/mL stock.
-
Gently warm the stock solution if necessary to ensure complete dissolution.
-
For the final formulation, prepare a vehicle mixture. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Add the required volume of the this compound stock solution to the PEG400 and vortex thoroughly.
-
Add the saline to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
-
If precipitation occurs, brief sonication may help to re-dissolve the compound.
-
The final formulation should be a clear solution. Prepare fresh on the day of administration.
Table 1: Example Vehicle Formulations
| Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Solvent 1 | DMSO (5-10%) | N,N-dimethylacetamide (10-20%) | Solutol HS 15 (10%) |
| Solvent 2 | PEG400 (30-40%) | Cremophor EL (10-20%) | PEG 600 (90%) |
| Aqueous Phase | Saline or PBS (50-60%) | Water for injection (60-80%) | - |
Note: The suitability of a vehicle must be determined empirically for each compound and administration route. A vehicle-only control group is essential in all experiments.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Given this compound's known role in inhibiting adipogenesis, a DIO mouse model is a relevant choice to study its in vivo effects on metabolic parameters.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound formulation
-
Vehicle control
-
Gavage needles
-
Animal balance
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Glucometer and test strips
-
Metabolic cages (optional)
Experimental Workflow:
Caption: Workflow for a diet-induced obesity study.
Protocol:
-
Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Diet Induction: Switch mice to a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Baseline Measurements: Before starting treatment, record baseline body weight and fasting blood glucose levels.
-
Randomization: Randomize the HFD-fed mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Ensure that the average body weight and blood glucose are similar across groups.
-
Dosing: Administer this compound or vehicle daily via oral gavage at a volume of 5-10 mL/kg. The dosage of this compound should be determined from pilot studies, but a starting range of 10-50 mg/kg can be considered.
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
-
Endpoint Analysis:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess glucose homeostasis.
-
Blood Collection: Collect blood samples for analysis of plasma insulin, lipids, and other relevant biomarkers.
-
Tissue Harvest: Euthanize mice and collect tissues such as liver, adipose tissue (e.g., epididymal white adipose tissue), and muscle for histological analysis, gene expression studies, or western blotting to assess target engagement.
-
Table 2: Quantitative Data Summary for Efficacy Study
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Change (%) | ||||
| Cumulative Food Intake (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| GTT AUC | ||||
| Plasma Insulin (ng/mL) | ||||
| Liver Weight (g) | ||||
| Adipose Tissue Weight (g) |
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound formulation for oral (PO) and intravenous (IV) administration
-
Cannulas (for serial blood sampling, optional)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical method
Protocol:
-
Dosing:
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
Intravenous (IV): Administer a single dose of this compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). For sparse sampling, different mice can be used for each time point. For serial sampling, cannulated mice are preferred.
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Oral (PO) | Intravenous (IV) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (mL/h/kg) | N/A | |
| Vd (L/kg) | N/A | |
| Bioavailability (%) | N/A |
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects. The results from these studies will help to establish a dose-response relationship for this compound, understand its metabolic effects, and characterize its pharmacokinetic profile, thereby guiding further preclinical and clinical development.
References
Application of ML400 in Studying Insulin Resistance in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a condition where cells in the body become less responsive to the hormone insulin. The liver plays a central role in maintaining glucose homeostasis, and the human hepatoma cell line, HepG2, is a widely used in vitro model to study hepatic insulin resistance.
A key mechanism in the attenuation of insulin signaling is the dephosphorylation of the insulin receptor (IR) and its downstream targets by protein tyrosine phosphatases (PTPs). The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has been identified as a critical negative regulator of the insulin signaling pathway.[1][2] LMPTP directly dephosphorylates the insulin receptor, thereby dampening the downstream signaling cascade that leads to glucose uptake and utilization.[1][3] Genetic and pharmacological inhibition of LMPTP has been shown to protect against diet-induced insulin resistance and diabetes in preclinical models, making it a promising therapeutic target.[1][4]
ML400 is a potent and selective allosteric inhibitor of LMPTP with an EC50 of approximately 1μM.[5][6] Its cell-based activity and favorable pharmacokinetic properties make it a valuable chemical probe to investigate the role of LMPTP in cellular processes and disease models.[5] This application note provides detailed protocols for using this compound to study the reversal of insulin resistance in HepG2 cells.
Mechanism of Action: Insulin Signaling and LMPTP Inhibition
Under normal conditions, insulin binds to its receptor, leading to autophosphorylation and the activation of a downstream signaling cascade, primarily through the IRS-PI3K-Akt pathway. This cascade culminates in the translocation of glucose transporters (like GLUT2 in hepatocytes) to the cell membrane, facilitating glucose uptake.
In a state of insulin resistance, this pathway is impaired. LMPTP contributes to this impairment by removing phosphate groups from the activated insulin receptor, effectively shutting down the signal. This compound, by inhibiting LMPTP, prevents this dephosphorylation, thereby restoring and enhancing the insulin signal, leading to increased Akt phosphorylation and improved glucose uptake.[1][2]
Figure 1: Proposed Mechanism of this compound. this compound inhibits LMPTP, preventing the dephosphorylation of the insulin receptor and enhancing downstream signaling.
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in HepG2 Cells
This protocol describes the induction of insulin resistance using palmitic acid (PA), a saturated free fatty acid known to cause insulin resistance in hepatocytes.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM (serum-free)
-
Palmitic Acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
0.1 M NaOH
-
Sterile PBS
Procedure:
-
Preparation of PA-BSA Complex (2 mM PA, 10% BSA): a. Dissolve PA in 0.1 M NaOH at 70°C to make a 100 mM stock solution. b. Prepare a 10% BSA solution in serum-free DMEM. c. While stirring the 10% BSA solution at 37°C, slowly add the 100 mM PA stock to a final concentration of 2 mM. d. Continue stirring for 1 hour at 37°C. e. Filter-sterilize the solution and store at -20°C. A control solution of 10% BSA without PA should be prepared similarly.
-
Cell Culture: a. Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. b. Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for glucose uptake) and allow them to reach 70-80% confluency.
-
Induction of Insulin Resistance: a. Wash cells with sterile PBS. b. Starve the cells in serum-free DMEM for 12-16 hours. c. Replace the medium with serum-free DMEM containing 0.5 mM PA-BSA complex. Use the 10% BSA solution as a control for non-insulin resistant cells. d. Incubate for 16-24 hours to induce insulin resistance.
Protocol 2: Treatment with this compound and Insulin Stimulation
Materials:
-
Insulin-resistant (IR) and control HepG2 cells (from Protocol 1)
-
This compound
-
DMSO (vehicle for this compound)
-
Insulin solution (10 µM stock)
-
Serum-free DMEM
Procedure:
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute this compound in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Remove the PA-containing medium from the IR cells. d. Add the this compound-containing medium (or vehicle control) to both IR and control cells. e. Incubate for 1-2 hours at 37°C.
-
Insulin Stimulation: a. Add insulin to a final concentration of 100 nM to the designated wells. b. Incubate for 15-30 minutes at 37°C for signaling pathway analysis (e.g., Western blot for p-Akt) or as specified by the downstream assay.
Protocol 3: 2-NBDG Glucose Uptake Assay
This assay measures glucose uptake using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Treated cells in a 96-well black, clear-bottom plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
After this compound and insulin treatment, wash the cells twice with warm KRH buffer.
-
Add KRH buffer containing 100 µM 2-NBDG to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add PBS to each well and measure the fluorescence using a plate reader.
Protocol 4: Western Blot for Akt Phosphorylation
This protocol assesses the activation of the insulin signaling pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Treated cells in a 6-well plate
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
After treatment, place the plate on ice and wash cells with cold PBS.
-
Lyse the cells with ice-cold RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensity and normalize p-Akt to total Akt.
Experimental Workflow
Figure 2: Overall Experimental Workflow. This diagram outlines the key phases for studying the effect of this compound on insulin resistance in HepG2 cells.
Data Presentation
The following tables represent expected outcomes from the described experiments.
Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells
| Group | Treatment | Insulin (100 nM) | Glucose Uptake (RFU) | % of Control |
|---|---|---|---|---|
| Control | Vehicle | - | 1500 ± 120 | 100% |
| Control | Vehicle | + | 2850 ± 210 | 190% |
| IR | Vehicle | + | 1680 ± 150 | 112% |
| IR | This compound (1 µM) | + | 2250 ± 190 | 150% |
| IR | This compound (10 µM) | + | 2690 ± 230 | 179% |
RFU: Relative Fluorescence Units. Data are presented as Mean ± SD.
Table 2: Effect of this compound on Akt Phosphorylation (Ser473) in Insulin-Resistant HepG2 Cells
| Group | Treatment | Insulin (100 nM) | p-Akt / Total Akt Ratio | Fold Change vs. Control |
|---|---|---|---|---|
| Control | Vehicle | - | 0.20 ± 0.04 | 1.0 |
| Control | Vehicle | + | 1.00 ± 0.11 | 5.0 |
| IR | Vehicle | + | 0.45 ± 0.06 | 2.25 |
| IR | This compound (1 µM) | + | 0.75 ± 0.09 | 3.75 |
| IR | This compound (10 µM) | + | 0.92 ± 0.10 | 4.6 |
Data are presented as Mean ± SD, normalized to the insulin-stimulated control group.
Conclusion
This compound serves as a powerful research tool for investigating the role of LMPTP in hepatic insulin resistance. The protocols outlined here provide a robust framework for inducing an insulin-resistant state in HepG2 cells and quantifying the ability of this compound to restore insulin sensitivity. The expected dose-dependent increase in both glucose uptake and Akt phosphorylation upon this compound treatment would validate LMPTP as a key regulator of insulin signaling in this cellular model. These studies can provide critical insights for the development of novel therapeutics targeting the LMPTP pathway for the treatment of type 2 diabetes and related metabolic disorders.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grantome.com [grantome.com]
Application Notes and Protocols for ML400 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML400 is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1] With an EC50 of approximately 1µM and an IC50 of 1680 nM, this compound serves as a valuable tool for studying the role of LMPTP in various cellular processes, including the negative regulation of insulin signaling.[1] LMPTP is a key regulator in signal transduction pathways, and its inhibition has been shown to prevent adipogenesis in 3T3-L1 cells, making this compound a compound of interest in metabolic disease research. This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of an this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 375.51 g/mol | |
| Solubility in DMSO | ≥ 10 mg/mL (≥ 26.63 mM) | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | |
| Recommended Stock Conc. | 10 mM | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -80°C for up to 1 year | |
| Example Working Conc. | 10 µM in 3T3-L1 cells | |
| Final DMSO Conc. in Media | ≤ 0.5% (ideally ≤ 0.1%) | General recommendation |
Signaling Pathway of this compound Action
This compound functions by allosterically inhibiting LMPTP. LMPTP is a protein tyrosine phosphatase that dephosphorylates and thereby downregulates the activity of several receptor tyrosine kinases (RTKs), including the Insulin Receptor (IR) and Platelet-Derived Growth Factor Receptor (PDGFR). By inhibiting LMPTP, this compound leads to a sustained phosphorylation and activation of these receptors. In the context of adipogenesis, the inhibition of LMPTP by this compound enhances PDGFRα signaling. This leads to the activation of downstream kinases p38 and JNK, which in turn phosphorylate and inhibit the master adipogenic transcription factor, PPARγ. The inhibition of PPARγ blocks the entire program of adipocyte differentiation.
This compound inhibits LMPTP, leading to downstream inhibition of adipogenesis.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Workflow
Workflow for preparing this compound stock solution.
Step-by-Step Protocol for 10 mM this compound Stock Solution
-
Preparation and Safety Precautions:
-
Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of substances through the skin.
-
-
Weighing this compound:
-
Tare a sterile, nuclease-free microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a desired amount of this compound powder into the tube. For example, weigh out 1 mg of this compound.
-
-
Calculating the Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
For 1 mg of this compound (0.001 g) and a molecular weight of 375.51 g/mol :
Volume (L) = (0.001 g / 375.51 g/mol ) / 0.010 mol/L = 0.000266 L = 266 µL
-
Therefore, you will need 266 µL of sterile DMSO to prepare a 10 mM stock solution from 1 mg of this compound.
-
-
Dissolving this compound:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
-
Sonication (Recommended):
-
If the solution is not completely clear after vortexing, sonicate the tube in a water bath sonicator for 5-10 minutes. This can aid in the complete dissolution of the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), date of preparation, and your initials.
-
Store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to one year.
-
Preparation of Working Solutions
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: When diluting from a DMSO stock, it is crucial to add the DMSO-based solution to the cell culture medium and mix immediately to prevent precipitation of the compound. Do not add aqueous medium directly to the concentrated DMSO stock.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium is not cytotoxic. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, with ≤ 0.1% being ideal for sensitive cell lines or long-term experiments.
-
Remember to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
-
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
Quality Control
-
Visual Inspection: After preparing the stock solution, and upon thawing and dilution into cell culture medium, visually inspect the solution for any signs of precipitation. A clear solution indicates proper dissolution.
-
Sterility: Prepare the stock solution under aseptic conditions to prevent microbial contamination. Filtration of the final working solution through a 0.22 µm syringe filter can be performed if sterility is a concern, but be aware that some compounds may bind to the filter membrane. Solutions in 100% DMSO are generally considered self-sterilizing.
-
Vehicle Control: Always include a vehicle (DMSO) control in your experiments to account for any effects of the solvent on the cells.
-
Concentration Range: For a new cell line or assay, it is recommended to perform a dose-response experiment to determine the optimal working concentration of this compound. A starting range of 1 µM to 25 µM is suggested for initial experiments.
Selectivity and Off-Target Effects
This compound is reported to be a selective inhibitor of LMPTP. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to use the lowest effective concentration and appropriate controls to ensure that the observed effects are due to the inhibition of LMPTP. Comparing the phenotype induced by this compound with that of LMPTP knockdown or knockout can provide further validation.
References
Application Notes and Protocols for ML400, an LMPTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML400 is a potent and selective allosteric inhibitor of Low Molecular weight protein Tyrosine Phosphatase (LMPTP). With an IC50 of 1.68 µM and a cell-based EC50 of approximately 1 µM, this compound serves as a valuable tool for studying the physiological and pathological roles of LMPTP. This phosphatase is a key negative regulator of insulin signaling and a positive regulator of adipogenesis, making it a target of interest in metabolic disease research. These application notes provide detailed protocols for utilizing this compound in in vitro experiments to investigate its effects on LMPTP activity and adipocyte differentiation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available in vitro studies.
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 1.68 µM | Biochemical Assay | In vitro half-maximal inhibitory concentration against LMPTP. |
| EC50 | ~1 µM | Cell-Based Assay | Effective concentration for 50% of maximal response in a cellular context. |
| Effective Concentration | 10 µM | 3T3-L1 Cells | Concentration shown to effectively prevent adipogenesis.[1] |
Mechanism of Action & Signaling Pathway
This compound functions as an allosteric inhibitor of LMPTP. By binding to a site distinct from the active site, it induces a conformational change that reduces the enzyme's catalytic efficiency. In the context of cellular signaling, LMPTP is known to dephosphorylate and thereby inactivate the insulin receptor, acting as a negative regulator of the insulin signaling pathway.
In the process of adipogenesis, LMPTP plays a permissive role. Inhibition of LMPTP by this compound has been shown to block the expression of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its downstream targets. This inhibitory effect is mediated, at least in part, through the enhanced signaling of Platelet-Derived Growth Factor Receptor alpha (PDGFRα). Increased PDGFRα activity upon LMPTP inhibition leads to the activation of p38 and c-Jun N-terminal kinase (JNK), which in turn phosphorylate and inhibit PPARγ, thus blocking adipocyte differentiation.
Figure 1: Simplified signaling pathway of this compound-mediated LMPTP inhibition.
Experimental Protocols
Protocol 1: In Vitro LMPTP Inhibition Assay (Biochemical)
This protocol describes a general method to assess the direct inhibitory effect of this compound on LMPTP enzymatic activity using a colorimetric substrate.
Materials:
-
Recombinant human LMPTP
-
This compound
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., a serial dilution from 100 µM to 1 nM).
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a DMSO-only control.
-
Add 80 µL of Assay Buffer containing recombinant LMPTP to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Inhibition of Adipogenesis in 3T3-L1 Cells
This protocol details the use of this compound to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
6-well plates
-
Microscope
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and culture in Growth Medium until they reach confluence (Day -2).
-
Contact Inhibition: Maintain the confluent cells in Growth Medium for an additional 48 hours to ensure growth arrest (Day 0).
-
Initiation of Differentiation: On Day 0, replace the Growth Medium with Differentiation Medium (MDI) containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 10 µM).
-
This compound Treatment: On Day 2, replace the medium with Maintenance Medium containing either DMSO or this compound.
-
Maintenance: From Day 4 onwards, replace the medium every 2 days with fresh Maintenance Medium containing either DMSO or this compound.
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.
-
Figure 2: Experimental workflow for 3T3-L1 adipogenesis inhibition assay.
Concluding Remarks
This compound is a specific and effective tool for the in vitro study of LMPTP. The protocols provided herein offer a starting point for investigating its biochemical and cellular effects. Researchers are encouraged to optimize these protocols for their specific experimental systems and cell lines. The provided information on the mechanism of action and signaling pathways should aid in the design and interpretation of these experiments.
References
Application Note: ML400 Administration in Diet-Induced Obese Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration and evaluation of a novel compound, ML400, in a diet-induced obese (DIO) mouse model. While specific public data on "this compound" is not available, this guide utilizes a hypothetical framework where this compound acts as a potent inhibitor of the mTOR signaling pathway, a critical regulator of metabolism. The provided methodologies for creating DIO models, administering the compound, and performing key metabolic assays are based on established preclinical research standards. This document serves as a comprehensive guide for researchers investigating new therapeutic agents for obesity and related metabolic disorders.
Introduction
The prevalence of obesity and its associated comorbidities, including type 2 diabetes and cardiovascular disease, necessitates the development of novel therapeutic strategies. The diet-induced obese (DIO) mouse model is a widely used preclinical tool that recapitulates many of the metabolic abnormalities observed in human obesity. This model is essential for evaluating the efficacy and mechanism of action of new anti-obesity compounds.
This application note describes the use of a hypothetical mTOR inhibitor, this compound, as a case study for evaluating a novel compound in DIO mice. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which play pivotal roles in integrating nutrient and growth factor signals to regulate cellular metabolism, growth, and proliferation. Dysregulation of the mTOR pathway is strongly implicated in the pathogenesis of obesity and insulin resistance. Therefore, targeting mTOR with a compound like this compound presents a promising therapeutic avenue.
Experimental Protocols
Generation of Diet-Induced Obese (DIO) Mice
This protocol details the induction of obesity in C57BL/6J mice through a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (60% kcal from fat)
-
Animal caging and husbandry supplies
Procedure:
-
Upon arrival, acclimatize mice for one week to the facility conditions, providing ad libitum access to standard chow and water.
-
Randomly assign mice into two groups: a lean control group and a diet-induced obesity (DIO) group.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
-
Provide the lean control group with the standard chow diet.
-
Provide the DIO group with the high-fat diet.
-
Continue the respective diets for 12-16 weeks. Monitor the body weight of the animals on a weekly basis.
-
Mice in the HFD group are considered obese when their average body weight is at least 20% greater than that of the control group.
Administration of this compound
This protocol outlines the procedure for the daily administration of the hypothetical compound this compound to DIO mice.
Materials:
-
Obese mice from the DIO model
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles or injection supplies
-
Animal scale
Procedure:
-
Following the 12-16 week diet induction period, randomize the obese mice into two treatment groups: DIO + Vehicle and DIO + this compound.
-
Prepare the this compound dosing solution in the appropriate vehicle at the desired concentration (e.g., for a 10 mg/kg dose). Solutions should be prepared fresh daily.
-
Administer the vehicle or this compound solution to the respective groups once daily via oral gavage or another appropriate route of administration.
-
The treatment period is typically 4 to 8 weeks.
-
Monitor body weight and food intake at least three times per week throughout the treatment period.
Metabolic Phenotyping
This test assesses the ability of the mice to clear a glucose load, providing insights into insulin sensitivity.
Procedure:
-
After the treatment period, fast the mice for 6 hours, with free access to water.
-
Take a baseline blood sample from the tail vein to measure fasting blood glucose using a glucometer.
-
Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
This test evaluates the systemic response to insulin.
Procedure:
-
Allow a recovery period of at least 3 days after the OGTT.
-
Fast the mice for 4 hours, with free access to water.
-
Measure the baseline blood glucose from a tail vein sample.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
Data Presentation
The following tables present hypothetical but representative data for a study involving an mTOR inhibitor like this compound.
Table 1: Key Metabolic Parameters Following 4-Week Treatment
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| Body Weight (g) | 29.1 ± 1.5 | 46.2 ± 2.3 | 39.5 ± 1.9 |
| Cumulative Body Weight Gain (g) | 2.0 ± 0.4 | 6.1 ± 0.7 | 2.5 ± 0.5 |
| Daily Food Intake ( g/mouse ) | 3.2 ± 0.2 | 2.6 ± 0.3 | 2.5 ± 0.2 |
| Fasting Blood Glucose (mg/dL) | 98 ± 7 | 152 ± 11 | 115 ± 9 |
| Fasting Plasma Insulin (ng/mL) | 0.6 ± 0.1 | 2.9 ± 0.5 | 1.7 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to DIO + Vehicle group.
Table 2: Glucose and Insulin Tolerance Test Results
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| OGTT AUC (mg/dL * min) | 16,500 ± 1,300 | 38,000 ± 2,800 | 25,000 ± 2,100 |
| ITT AUC (mg/dL * min) | 8,000 ± 950 | 15,500 ± 1,500 | 10,500 ± 1,100 |
*Data are presented as mean ± SEM. AUC = Area Under the Curve. *p < 0.05 compared to DIO + Vehicle group.
Table 3: Body Composition Analysis
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| Fat Mass (%) | 16.5 ± 1.8 | 42.3 ± 3.1 | 34.8 ± 2.5 |
| Lean Mass (%) | 79.8 ± 2.1 | 54.1 ± 2.9 | 61.5 ± 2.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to DIO + Vehicle group.
Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in DIO mice.
Measuring the Effects of ML400 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML400 is a potent and selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key regulator in various cellular signaling pathways.[1][2] Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This document provides detailed application notes and experimental protocols for measuring the effects of this compound on gene expression, catering to researchers in cell biology, pharmacology, and drug development.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), with an IC50 of 1.68 µM and an EC50 of 1µM. LMPTP, encoded by the ACP1 gene, is a non-receptor protein tyrosine phosphatase that plays a significant role in cellular signaling. It has been implicated in the regulation of insulin receptor signaling and adipogenesis.[1][2][3][4] Inhibition of LMPTP by this compound has been shown to prevent adipogenesis in 3T3-L1 cells.[1]
The signaling pathway affected by LMPTP inhibition involves the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates the downstream mitogen-activated protein kinases (MAPKs) p38 and c-Jun N-terminal kinase (JNK).[1][2][3] Activated p38 and JNK then phosphorylate and inhibit the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1][2][3] This inhibition of PPARγ activity leads to a downregulation of its target genes, ultimately suppressing adipocyte differentiation.
Data Presentation: Effects of this compound on Gene Expression
The following table summarizes the observed changes in gene expression upon treatment with an LMPTP inhibitor like this compound, primarily in the context of adipogenesis in preadipocyte cell lines such as 3T3-L1.
| Gene Target | Gene Symbol | Effect of this compound Treatment | Method of Detection | Reference |
| Peroxisome Proliferator-Activated Receptor Gamma | Pparg | Downregulated | qPCR, Western Blot | [1][2][3] |
| CCAAT/Enhancer-Binding Protein Alpha | Cebpa | Downregulated | qPCR, Western Blot | [3] |
| Adiponectin | Adipoq | Downregulated | qPCR | [1] |
| Fatty Acid Binding Protein 4 | Fabp4 | Downregulated | qPCR | [1] |
| Beclin-1 | Becn1 | Downregulated | RT-qPCR | [5] |
| Heat Shock Cognate 71 kDa Protein | Hspa8 (HSC70) | Upregulated | RT-qPCR | [5] |
| Lysosome-Associated Membrane Protein 2 | Lamp2 | Upregulated | RT-qPCR | [5] |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated inhibition of adipogenesis.
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing gene expression changes induced by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: 3T3-L1 preadipocytes are a commonly used model for studying adipogenesis.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
-
Treatment: Seed the cells at an appropriate density. Once the cells reach the desired confluency, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for changes in gene expression.
II. Total RNA Extraction
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by passing it through a pipette several times.
-
Phase Separation (for TRIzol): Add chloroform, shake vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I.
-
Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
III. Quantitative Real-Time PCR (qPCR)
This protocol is for a two-step RT-qPCR using SYBR Green chemistry.[6][7]
A. First-Strand cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a nuclease-free tube, combine the following:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
Nuclease-free water to the final volume.
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription: Add the following to the reaction tube:
-
5X Reaction Buffer
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
-
Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
B. Real-Time PCR
-
Reaction Setup: Prepare a master mix for each gene of interest (including a housekeeping gene for normalization, e.g., Actb or Gapdh). For each reaction, combine:
-
2X SYBR Green qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Plate Setup: Add the master mix to the wells of a qPCR plate. Then, add the diluted cDNA template to each well. Include no-template controls (NTCs) for each primer set.
-
qPCR Cycling: Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the housekeeping gene.
IV. RNA Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA (rRNA).
-
Fragment the mRNA or rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
V. Microarray Analysis
Microarrays allow for the high-throughput analysis of the expression of thousands of genes simultaneously.
-
cRNA Synthesis and Labeling:
-
Synthesize double-stranded cDNA from total RNA.
-
Synthesize cyanine-labeled complementary RNA (cRNA) by in vitro transcription. For one-color microarrays, a single dye (e.g., Cy3) is used.
-
-
Hybridization:
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to the microarray slide in a hybridization chamber for a specific time and temperature.
-
-
Washing: Wash the microarray slides to remove non-specifically bound cRNA.
-
Scanning: Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot.
-
Data Analysis:
-
Image Analysis: Use software to quantify the fluorescence intensity of each spot and subtract the local background.
-
Normalization: Normalize the data to correct for technical variations between arrays.
-
Statistical Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes with significant changes in expression between the this compound-treated and control groups. Control for the false discovery rate (FDR) due to multiple testing.
-
References
- 1. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 3. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. elearning.unite.it [elearning.unite.it]
Application Notes: Analysis of Akt Phosphorylation Following MLN0128 Treatment
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Akt (also known as Protein Kinase B) is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).
MLN0128, also known as TAK-228, is a potent and selective dual inhibitor of mTORC1 and mTORC2. By inhibiting both complexes, MLN0128 offers a more comprehensive blockade of the mTOR pathway compared to earlier generation inhibitors (rapalogs) that only target mTORC1. A direct consequence of mTORC2 inhibition by MLN0128 is the suppression of Akt phosphorylation at Ser473, a key biomarker for assessing the drug's target engagement and downstream signaling effects.
Principle of the Assay
Western blotting is a widely used and powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is ideal for assessing the phosphorylation status of Akt. By using antibodies specific to the phosphorylated form of Akt at Serine 473 (p-Akt Ser473) and an antibody that recognizes total Akt (regardless of its phosphorylation state), we can determine the effect of MLN0128 treatment on Akt signaling. A decrease in the p-Akt (Ser473) signal, often normalized to the total Akt signal, indicates successful target inhibition by MLN0128.
Expected Quantitative Data
The following table summarizes the expected results from a Western blot analysis of cell lysates treated with varying concentrations of MLN0128. The data is presented as the relative band intensity of p-Akt (Ser473) normalized to total Akt, with the untreated control set to 1.00.
| Treatment Group | MLN0128 Concentration (nM) | Relative p-Akt (Ser473) / Total Akt Ratio | Percent Inhibition (%) |
| Vehicle Control | 0 | 1.00 | 0 |
| MLN0128 | 10 | 0.65 | 35 |
| MLN0128 | 50 | 0.25 | 75 |
| MLN0128 | 200 | 0.08 | 92 |
PI3K/Akt/mTOR Signaling Pathway and MLN0128 Inhibition
Caption: PI3K/Akt/mTOR pathway showing MLN0128 inhibition.
Detailed Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol provides a step-by-step guide for performing a Western blot analysis to determine the phosphorylation status of Akt at Serine 473 in cells treated with MLN0128.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MCF-7, PC-3, or other cancer cell lines with an active PI3K/Akt pathway), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
MLN0128 (TAK-228): Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail).
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-12% Bis-Tris precast gels, SDS-PAGE running buffer (e.g., MOPS or MES), Laemmli sample buffer (4x).
-
Protein Transfer: PVDF membrane (0.45 µm), transfer buffer (e.g., Towbin buffer with 20% methanol).
-
Immunodetection:
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies:
-
Rabbit anti-p-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060)
-
Rabbit anti-Akt (pan) antibody (e.g., Cell Signaling Technology #4691)
-
Mouse or Rabbit anti-β-Actin antibody (loading control)
-
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
-
Equipment: Cell culture incubator, hemocytometer or automated cell counter, refrigerated microcentrifuge, sonicator, gel electrophoresis apparatus, protein transfer system, imaging system for chemiluminescence detection.
Experimental Workflow
Caption: Western Blot experimental workflow.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of MLN0128 (e.g., 0, 10, 50, 200 nM) for the desired time (e.g., 2-4 hours). Include a vehicle control (DMSO) at the same final concentration as the highest MLN0128 dose.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge the samples at 14,000 x g for 1 minute before loading.
5. SDS-PAGE
-
Load the prepared samples into the wells of a 4-12% Bis-Tris precast gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.
-
Assemble the transfer stack and perform the transfer according to the transfer system's protocol (e.g., wet transfer at 100V for 1-2 hours or semi-dry transfer).
7. Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
8. Primary Antibody Incubation
-
Dilute the primary antibodies in 5% BSA in TBST at the recommended concentrations:
-
p-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
β-Actin: 1:5000
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Note: It is recommended to probe for p-Akt first. After detection, the membrane can be stripped and re-probed for total Akt and the loading control.
9. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG (diluted 1:2000 to 1:5000 in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
10. Detection
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain optimal signal without saturation.
11. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the p-Akt (Ser473) band intensity to the total Akt band intensity.
-
Further normalization to the loading control (β-Actin) can be performed to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control.
Application Notes and Protocols for ML400 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for conducting preclinical efficacy studies of ML400, a novel investigational compound with potential anti-cancer properties. The following protocols and application notes are designed to offer a robust framework for evaluating the therapeutic potential of this compound in both in vitro and in vivo cancer models. The methodologies described herein adhere to established standards in preclinical drug development to ensure data accuracy and reproducibility.
Experimental Objectives
The primary objectives of these studies are to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
-
Elucidate the mechanism of action of this compound by investigating its impact on key cellular processes such as apoptosis.
-
Assess the in vivo anti-tumor efficacy of this compound in a relevant xenograft animal model.
-
Evaluate the effect of this compound on a critical cancer-related signaling pathway.
In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.1 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| HeLa | Cervical Cancer | 6.8 |
Apoptosis Induction Assessment (Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[4] The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[5]
Protocol: Annexin V/PI Flow Cytometry [4][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1.75 µM) | 70.1 ± 3.5 | 15.3 ± 1.9 | 14.6 ± 2.2 |
| This compound (3.5 µM) | 45.8 ± 4.2 | 30.7 ± 3.1 | 23.5 ± 2.8 |
| This compound (7.0 µM) | 20.3 ± 2.9 | 45.1 ± 4.0 | 34.6 ± 3.7 |
In Vivo Efficacy Studies
Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard in vivo platform for evaluating the efficacy of cancer therapeutics.[7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools, with PDX models often better recapitulating the heterogeneity of human tumors.[8][9]
Protocol: HCT116 Xenograft Model [7]
-
Animal Housing: House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1520 ± 180 | - | +5.2 |
| This compound (10 mg/kg) | 850 ± 120 | 44.1 | +2.1 |
| This compound (20 mg/kg) | 480 ± 95 | 68.4 | -1.5 |
| Positive Control | 410 ± 80 | 73.0 | -3.8 |
Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its anti-cancer effects, it is crucial to investigate its impact on key signaling pathways that are often dysregulated in cancer.[10][11] Western blotting is a widely used technique to detect and quantify specific proteins, allowing for the analysis of protein expression and post-translational modifications.[12]
Western Blotting
Protocol: Western Blot Analysis [12][13]
-
Protein Extraction: Treat HCT116 cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Table 4: Effect of this compound on PI3K/Akt Signaling Pathway in HCT116 Cells
| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Relative Intensity) | Cleaved Caspase-3 / β-actin (Relative Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.05 |
| This compound (3.5 µM) | 0.45 ± 0.06 | 0.92 ± 0.15 | 3.20 ± 0.21 |
| This compound (7.0 µM) | 0.18 ± 0.04 | 0.85 ± 0.12 | 5.80 ± 0.35 |
Visualizations
Caption: Experimental workflow for this compound efficacy studies.
Caption: Hypothesized effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. startresearch.com [startresearch.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cancer Signaling Pathway Illuminating Way To Therapy | Technology Networks [technologynetworks.com]
- 11. Role of Aberrant GLI as a Biomarker and Signaling Pathway in Cancers [mdpi.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Assessment of protein expression by Western blot analysis. [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting ML400 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML400, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic molecule, a characteristic indicated by its high predicted octanol-water partition coefficient (logP). This inherent property means it preferentially dissolves in lipids and non-polar solvents over water, leading to low aqueous solubility. The predicted water solubility of this compound is classified as "poorly soluble."
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve this compound at concentrations up to 10 mg/mL (26.63 mM).[1] To aid dissolution, sonication is recommended.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps to minimize precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume. While some cell lines can tolerate higher concentrations, it's best to keep it as low as possible to minimize solvent effects and reduce the chances of precipitation.
-
Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Add the stock solution dropwise while vortexing: Slowly add the this compound stock solution to your aqueous medium while gently vortexing or swirling. This helps to disperse the compound quickly and prevents the formation of localized high concentrations that can lead to precipitation.
-
Prepare an intermediate dilution: Consider a serial dilution approach. First, dilute your high-concentration DMSO stock into a smaller volume of pre-warmed medium, and then add this intermediate dilution to your final assay volume.
-
Incorporate a non-ionic surfactant: For certain applications, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the solubility of hydrophobic compounds. However, it is crucial to first test the effect of the surfactant on your specific cell line and assay.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be used. However, their suitability and the maximum achievable concentration of this compound would need to be determined empirically. It is important to consider the compatibility of any solvent with your experimental system and its potential for cellular toxicity.
Q5: What is the mechanism of action of this compound?
A5: this compound is an allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). LMPTP is an enzyme that removes phosphate groups from tyrosine residues on various proteins. By dephosphorylating key signaling molecules, such as receptor tyrosine kinases (e.g., PDGF-R, Insulin Receptor), LMPTP downregulates cellular signaling pathways that are involved in cell growth, proliferation, and migration. This compound, by inhibiting LMPTP, can therefore modulate these signaling events.
Physicochemical Properties of this compound
The following table summarizes the predicted physicochemical properties of this compound, which are crucial for understanding its solubility characteristics.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 375.51 g/mol | - |
| logP (Octanol/Water) | 4.85 | High lipophilicity, indicating a preference for non-polar environments. |
| Water Solubility (logS) | -5.31 | Poorly soluble in water. |
| pKa (most basic) | 8.75 | The molecule has a basic nitrogen that will be protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | 32.95 Ų | Relatively low polarity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 375.51 g/mol . For 1 mL of a 10 mM solution, you will need 3.7551 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube for 30 seconds to initially mix the compound and solvent.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
Ensure your final DMSO concentration does not exceed 0.5%. For example, for a 10 mL final volume, do not add more than 50 µL of the DMSO stock.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the working solution immediately in your cell-based assay.
Visualizations
LMPTP Signaling Pathway and Inhibition by this compound
Caption: LMPTP dephosphorylates activated RTKs, downregulating cell growth signaling.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions to minimize precipitation.
References
Technical Support Center: Identifying Potential Off-Target Effects of ML400
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of ML400, a selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).
Troubleshooting Guides
Issue: Unexpected Phenotypic Changes in Cellular Assays
Researchers might observe cellular effects that are inconsistent with the known function of LMPTP. This could indicate that this compound is interacting with other cellular targets.
Question: My cells are showing a phenotype that I can't explain by LMPTP inhibition alone. How can I determine if this is an off-target effect of this compound?
Answer:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, LMPTP, in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a robust method for this. A positive thermal shift indicates target engagement.
-
Perform a Dose-Response Analysis: Unexpected phenotypes at high concentrations of this compound are more likely to be due to off-target effects. Conduct a dose-response experiment to see if the unexpected phenotype occurs at concentrations significantly higher than the EC50 for LMPTP inhibition.
-
Rescue Experiment with LMPTP Overexpression or Knockdown: To confirm that the observed phenotype is independent of LMPTP, you can perform a rescue experiment. If the phenotype persists in cells with LMPTP knocked down or overexpressed in the presence of this compound, it is likely an off-target effect.
-
Broad Selectivity Profiling: The most definitive way to identify off-target interactions is to screen this compound against a broad panel of related enzymes. Since this compound is a phosphatase inhibitor, a screen against a panel of other phosphatases is highly recommended. Additionally, given the structural similarities in ATP/substrate binding sites across enzyme families, performing a kinome-wide screen can reveal unexpected kinase off-targets.
Issue: Inconsistent Results Between In Vitro and In Vivo Experiments
A common challenge in drug development is the discrepancy between a compound's activity in biochemical assays and its effects in a complex biological system.
Question: this compound shows high potency and selectivity in my in vitro assays, but the in vivo results are different from what I expected based on LMPTP inhibition. What could be the cause?
Answer:
-
Pharmacokinetics and Metabolism: The in vivo behavior of this compound could be influenced by its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Metabolites of this compound might have their own on-target or off-target activities.
-
Off-Target Effects in a Complex System: The cellular environment in vivo is far more complex than in a simplified in vitro assay. Off-target effects that were not apparent in vitro may become significant in a whole organism.
-
Genetic vs. Pharmacological Inhibition: A study on a different LMPTP inhibitor, Cmpd23, revealed that the genetic deletion of LMPTP did not phenocopy the effects of the pharmacological inhibitor, suggesting potential off-target effects of the compound.[1][2] This highlights the importance of comparing pharmacological inhibition with genetic approaches (e.g., siRNA, CRISPR) to validate that the observed in vivo phenotype is indeed due to the inhibition of the intended target.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound has been shown to be a selective inhibitor of LMPTP. In initial screening, it was found to be highly selective for LMPTP when tested against the phosphatases LYP-1 and VHR, with IC50 values greater than 80 μM for both.[3]
Q2: What are the primary signaling pathways affected by LMPTP inhibition?
A2: LMPTP is a negative regulator of the insulin signaling pathway. It directly dephosphorylates the insulin receptor, thereby attenuating insulin signaling. Inhibition of LMPTP is expected to enhance insulin sensitivity. Additionally, LMPTP inhibition has been shown to enhance basal platelet-derived growth factor receptor alpha (PDGFRα) signaling.[1]
Q3: What experimental methods can I use to identify potential off-target effects of this compound?
A3: A multi-pronged approach is recommended:
-
Biochemical Assays:
-
Phosphatase Selectivity Profiling: Screen this compound against a broad panel of protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases.
-
Kinome Profiling: Although this compound's primary target is a phosphatase, screening against a large panel of kinases can uncover unexpected off-target interactions.
-
-
Cell-Based Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context and can be adapted to screen for off-target binding in an unbiased, proteome-wide manner (thermal proteome profiling).
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to assess the effects of this compound on various cellular processes. Comparing the phenotypic fingerprint of this compound to that of LMPTP knockdown can help distinguish on-target from off-target effects.
-
Q4: Are there any known off-target liabilities for allosteric inhibitors like this compound?
A4: Allosteric inhibitors, which bind to a site distinct from the active site, are generally considered to have a higher potential for selectivity compared to active site inhibitors. However, this does not preclude the possibility of off-target effects. The allosteric site on LMPTP targeted by this compound might share structural similarities with allosteric sites on other proteins, leading to off-target binding. Therefore, comprehensive selectivity profiling is still crucial.
Data Presentation
Table 1: Selectivity Profile of this compound Against Other Phosphatases
| Phosphatase | IC50 (μM) | Fold Selectivity vs. LMPTP | Reference |
| LMPTP | 1.7 | - | [3] |
| LYP-1 | > 80 | > 47 | [3] |
| VHR | > 80 | > 47 | [3] |
Table 2: Example Selectivity Profile of a Different LMPTP Inhibitor (F9)
| Phosphatase | % Inhibition at 25 μM | Reference |
| LMPTP | ~65% | [2] |
| PTP1B | < 20% | [2] |
| TCPTP | < 20% | [2] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure and should be optimized for your specific cell type and antibody.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LMPTP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Resuspension: Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).
-
Lysis: Add lysis buffer to each sample and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for LMPTP.
-
Analysis: Quantify the band intensities. A ligand-induced thermal shift will be observed as an increase in the amount of soluble LMPTP at higher temperatures in the this compound-treated samples compared to the DMSO control.
2. In Vitro Phosphatase Off-Target Screening (Competitive Binding Assay Principle)
This is a conceptual protocol for a competitive binding assay to screen for off-target phosphatase inhibition.
Materials:
-
Recombinant phosphatases (the off-target candidates)
-
This compound
-
A known fluorescently labeled substrate or ligand for each phosphatase
-
Assay buffer specific for each phosphatase
-
Microplate reader capable of detecting the fluorescent signal
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the recombinant phosphatase, and the fluorescently labeled substrate/ligand at a concentration near its Kd for the enzyme.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient time for the binding to reach equilibrium.
-
Detection: Measure the fluorescent signal. If this compound binds to the phosphatase, it will displace the fluorescent ligand, resulting in a decrease in the measured signal.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a suitable model to determine the IC50 value for each off-target phosphatase.
Mandatory Visualization
Caption: Signaling pathways modulated by LMPTP and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
addressing experimental variability in ML400 adipogenesis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML400 in adipogenesis assays. The information is tailored for scientists and drug development professionals to help address experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect adipogenesis?
This compound is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP).[1] LMPTP promotes the differentiation of preadipocytes into mature adipocytes.[1] By inhibiting LMPTP, this compound is expected to prevent or reduce adipogenesis.[1] This makes it a valuable tool for studying the molecular mechanisms of fat cell formation and for screening potential anti-obesity therapeutics.
Q2: What are the critical quality control steps before starting an this compound adipogenesis experiment?
To ensure the reliability of your results, several quality control measures are essential:
-
Cell Line Integrity: Use low-passage 3T3-L1 cells (ideally below passage 10) as their differentiation potential decreases with extensive passaging.[2][3] For primary preadipocytes, donor variability in age, sex, and health status can significantly impact outcomes.[4]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses and lead to inconsistent results.
-
Reagent Quality: Ensure all media, sera, and differentiation cocktail components are of high quality and stored correctly. Fetal Bovine Serum (FBS) quality, in particular, can be a significant source of variability.[5]
Q3: How can I minimize variability in my 3T3-L1 differentiation protocol?
In addition to the quality control steps above, consider the following to improve consistency:
-
Seeding Density: Plate cells at a consistent density to ensure they reach confluence at the same time. A recommended seeding density for 3T3-L1 cells in a 96-well plate is 3 x 10^4 cells/well.[6][7]
-
Confluency: Do not let preadipocytes become over-confluent before inducing differentiation, as this can reduce their differentiation capacity.[2][3] It is often recommended to induce differentiation 2 days post-confluence.[7]
-
Handling: Be gentle when changing media to avoid detaching the fragile cell monolayer.[3][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure the cell suspension is homogenous before and during plating.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.- Use calibrated pipettes and practice proper pipetting technique to minimize errors. |
| Low or No Adipogenesis in Control Wells | - Low passage number cells with poor differentiation capacity- Suboptimal differentiation cocktail- Cells did not reach proper confluence before induction | - Use a new vial of low-passage 3T3-L1 cells.- Prepare fresh differentiation media and ensure the concentrations of all components (e.g., IBMX, dexamethasone, insulin) are correct.- Optimize the timing of induction relative to cell confluence. |
| Inconsistent Oil Red O Staining | - Incomplete fixation or washing- Precipitated stain solution- Inappropriate solvent for Oil Red O | - Follow a validated staining protocol with consistent incubation times for fixation, staining, and washing steps.[9][10]- Filter the Oil Red O working solution before use to remove any precipitate.[6][10]- Use isopropanol as the solvent for the Oil Red O stock solution, as other solvents like propylene glycol can cause non-specific staining.[11] |
| This compound Appears to be Cytotoxic | - this compound concentration is too high- Solvent (e.g., DMSO) concentration is toxic | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Ensure the final concentration of the solvent is consistent across all wells, including controls, and is below toxic levels (typically <0.1% DMSO). |
| Unexpected Results with this compound Treatment | - this compound instability- Incorrect timing of this compound addition | - Prepare fresh dilutions of this compound for each experiment.- Add this compound at the time of induction of differentiation and maintain it in the culture medium throughout the experiment, unless the protocol specifies otherwise. |
Experimental Protocols
3T3-L1 Adipocyte Differentiation
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 3T3-L1 preadipocytes at a density of 3 x 10^4 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS).[6][7]
-
Growth to Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they are 100% confluent. Continue to culture for an additional 2 days post-confluence.[7]
-
Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin). This is also the point at which to add this compound or vehicle control.
-
Medium Change (Day 2): After 48-72 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin).
-
Maintenance: Replace the maintenance medium every 2-3 days. Lipid droplets should become visible between days 5 and 7. The cells are typically ready for analysis between days 7 and 10.
Oil Red O Staining and Quantification
-
Wash: Gently wash the differentiated adipocytes twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 10% formalin for at least 1 hour.[12]
-
Wash: Wash the cells twice with deionized water.
-
Isopropanol Wash: Wash the cells for 5 minutes with 60% isopropanol.[12]
-
Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-20 minutes at room temperature.
-
Wash: Wash the cells extensively with deionized water until the water runs clear.
-
Quantification:
-
After the final wash, allow the plate to dry completely.
-
Add isopropanol to each well to elute the stain from the lipid droplets.
-
Read the absorbance of the eluate at a wavelength between 490-520 nm.[6]
-
Visualizations
Caption: A typical experimental workflow for an this compound adipogenesis assay.
Caption: The central role of PPARγ in the adipogenesis signaling cascade.
References
- 1. Figure 7, this compound Prevents Adipogenesis in 3T3-L1 Cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simple and Accurate Monitoring of Adipogenesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Quality Control in Human Adipose-Derived Stromal/Stem Cells and Tissue Engineering Fat Models for Aging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 11. Oil red-O stains non-adipogenic cells: a precautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ML400 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to ML400, a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP), in cell lines.
Troubleshooting Guide: this compound Resistance
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the possible reasons?
A1: Acquired resistance to this compound can arise from several mechanisms. Based on the known function of its target, LMWPTP, and common drug resistance patterns, potential causes include:
-
Target Overexpression: Increased expression of LMWPTP can sequester the inhibitor, reducing its effective concentration at the target site.
-
Target Mutation: Mutations in the ACP1 gene, which encodes LMWPTP, may alter the drug-binding site and reduce the affinity of this compound.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of LMWPTP.[1][2][3] LMWPTP is known to regulate receptor tyrosine kinases like the insulin receptor and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Therefore, upregulation of other phosphatases or activation of downstream signaling molecules could confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, lowering its intracellular concentration.
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more rapidly.
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A systematic approach involving several key experiments can help elucidate the resistance mechanism. Below is a suggested workflow and the rationale for each experiment.
Experimental Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow to investigate this compound resistance.
FAQs: Troubleshooting this compound Resistance
Cell Viability and IC50 Determination
Q3: My IC50 value for this compound has significantly increased. How do I accurately quantify this change?
A3: A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance. To accurately quantify this, perform a dose-response experiment comparing the parental (sensitive) and the resistant cell lines.
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 1.5 | - |
| Resistant Subclone 1 | 15.2 | 10.1 |
| Resistant Subclone 2 | 25.8 | 17.2 |
Investigating Target-Related Resistance
Q4: How can I check if LMWPTP is overexpressed in my resistant cells?
A4: You can assess LMWPTP expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA levels of the ACP1 gene. An increase in ACP1 mRNA in resistant cells compared to sensitive cells suggests transcriptional upregulation.
-
Western Blotting: Analyze the protein levels of LMWPTP. Increased protein levels would confirm that the transcriptional changes translate to higher protein expression.
Q5: What if I suspect a mutation in LMWPTP is causing resistance?
A5: If there is no change in LMWPTP expression, the resistance could be due to a mutation in the ACP1 gene that prevents this compound from binding effectively. You can sequence the coding region of the ACP1 gene from both sensitive and resistant cells to identify any potential mutations.
Investigating Bypass Pathway Activation
Q6: How do I identify if my resistant cells are using a bypass signaling pathway?
A6: Since LMWPTP dephosphorylates and regulates receptor tyrosine kinases, resistant cells might upregulate other kinases to bypass the this compound-induced block.
-
Phospho-Kinase Array: This is a powerful tool to screen for changes in the phosphorylation status of a wide range of kinases simultaneously. Comparing the phospho-kinase profiles of sensitive and resistant cells treated with this compound can reveal activated bypass pathways.
-
Western Blotting: Once a candidate bypass pathway is identified, you can validate the findings by performing Western blots for the key phosphorylated and total proteins in that pathway (e.g., p-AKT/AKT, p-ERK/ERK).
Signaling Pathway Diagram: LMWPTP and Potential Bypass Mechanisms
Caption: LMWPTP signaling and a potential bypass resistance mechanism.
Investigating Drug Efflux
Q7: How can I determine if increased drug efflux is responsible for this compound resistance?
A7: Increased expression of ABC transporters is a common mechanism of drug resistance.
-
qPCR and Western Blotting: Measure the expression of common ABC transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP) at both the mRNA and protein levels.
-
Drug Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-glycoprotein) to functionally assess their activity. A lower accumulation of the fluorescent substrate in resistant cells would indicate increased efflux. You can also test if co-treatment with a known ABC transporter inhibitor can re-sensitize the resistant cells to this compound.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[6][7][8][9]
-
Determine the initial IC50: First, determine the IC50 of this compound in your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. If significant cell death occurs, maintain the cells at the current concentration for a longer period or return to the previous lower concentration.
-
Confirmation of Resistance: Periodically, test the IC50 of the adapting cell population to monitor the development of resistance. A stable cell line with a significantly higher IC50 (e.g., >10-fold) is considered resistant.
-
Clonal Selection: To ensure a homogenous resistant population, you can perform single-cell cloning by limiting dilution.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[10][11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.[15][16][17][18][19]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LMWPTP, anti-p-AKT, anti-ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Quantitative PCR (qPCR)
qPCR is used to measure the relative abundance of specific mRNA transcripts.[20][21][22][23][24]
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers (e.g., for ACP1, ABCB1), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Protocol 5: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[25][26][27][28][29]
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. youtube.com [youtube.com]
- 16. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 17. youtube.com [youtube.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 24. youtube.com [youtube.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. Apoptosis Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 29. scispace.com [scispace.com]
Technical Support Center: Controlling for ML400 Vehicle Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when using the LMPTP inhibitor, ML400, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1] It is a valuable research tool for studying the role of LMPTP in various biological processes, including insulin signaling, adipogenesis, and cancer cell proliferation.[1]
Q2: What is a "vehicle" and why is a vehicle control necessary when using this compound?
A2: A vehicle is the solvent or carrier used to dissolve and deliver a compound, like this compound, to a biological system. A vehicle control group in an experiment receives the same dose of the vehicle without the active compound. This is crucial to distinguish the effects of the compound from any potential biological effects of the solvent itself.
Q3: What is the recommended vehicle for this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used vehicle for this compound and other small molecule inhibitors due to its ability to dissolve a wide range of compounds. A probe report on this compound describes its use in cell-based assays with a final DMSO concentration of 0.025% in the control group.[1]
Q4: What are the known biological effects of DMSO as a vehicle?
A4: While widely used, DMSO is not inert and can have biological effects, particularly at higher concentrations. These can include:
-
Alterations in Cell Signaling: DMSO can influence various signaling pathways. For instance, it has been shown to stimulate the activity of tyrosine protein kinases and affect MAP kinase pathways.[2][3] In some cell types, it can also impact insulin signaling by affecting GLUT4 translocation.[4]
-
Changes in Gene Expression and Cell Differentiation: DMSO can induce differentiation in some cell lines and has been shown to have diverse effects on the differentiation potential of human embryonic stem cells.[5]
-
Effects on Cell Proliferation: The effect of DMSO on cell proliferation can be cell-type dependent, with some studies reporting inhibition while others show stimulation at low concentrations.
It is therefore critical to maintain a low final concentration of DMSO in experiments and always include a vehicle-only control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in this compound-treated vs. untreated cells. | Vehicle (DMSO) Effects: The observed effect may be partially or wholly due to the DMSO vehicle rather than this compound. | 1. Run a Vehicle Control: Always include a group of cells treated with the same concentration of DMSO as the this compound-treated group. 2. Titrate DMSO Concentration: Determine the highest concentration of DMSO that does not affect the readout of your assay. Aim for a final concentration of ≤ 0.1%. For this compound, a concentration of 0.025% has been used successfully.[1] 3. Literature Review: Check the literature for known effects of DMSO on your specific cell type and signaling pathway of interest. |
| High background or off-target effects observed. | Non-specific binding or vehicle interference. | 1. Optimize this compound Concentration: Perform a dose-response curve to identify the optimal concentration of this compound that inhibits LMPTP without causing significant off-target effects. 2. Use a Different Vehicle: If DMSO is suspected to interfere with the assay, consider alternative solvents if this compound is soluble in them. However, any new vehicle will also require its own control. |
| Difficulty dissolving this compound. | Improper solvent or concentration. | 1. Confirm Solubility: A probe report for this compound indicates good solubility in aqueous buffer at various pH levels and in PBS.[1] 2. Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be diluted in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains low. |
| Variability between experimental replicates. | Inconsistent vehicle concentration or handling. | 1. Consistent Pipetting: Ensure accurate and consistent addition of the vehicle to all control and treatment wells. 2. Proper Mixing: Thoroughly mix the final solution after adding the this compound/DMSO stock to the medium to ensure a homogenous concentration. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays with this compound
This protocol provides a general framework. Specific cell types and assays may require optimization.
1. Preparation of this compound Stock Solution:
- Based on the probe report for this compound, a stock solution can be prepared in 100% DMSO. For example, to achieve a 10 mM stock solution, dissolve the appropriate weight of this compound in sterile DMSO.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.
2. Cell Seeding:
- Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
3. Treatment Preparation:
- Thaw an aliquot of the this compound stock solution.
- Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
- Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. For example, if the highest this compound concentration is 10 µM and this is prepared from a 10 mM stock in DMSO, the final DMSO concentration will be 0.1%. Therefore, the vehicle control should contain 0.1% DMSO. A study using this compound on 3T3-L1 cells used a final DMSO concentration of 0.025%.[1]
4. Cell Treatment:
- Remove the old medium from the cells.
- Add the prepared media to the respective wells:
- Untreated Control: Fresh medium without DMSO or this compound.
- Vehicle Control: Medium containing the final concentration of DMSO.
- This compound Treatment Groups: Medium containing the desired concentrations of this compound.
- Incubate the cells for the desired period.
5. Assay Readout:
- Perform the specific assay (e.g., Western blot, proliferation assay, gene expression analysis) according to its protocol.
6. Data Analysis:
- Normalize the results of the this compound-treated groups to the vehicle control group to account for any effects of the DMSO.
Signaling Pathways and Experimental Workflows
LMPTP and Insulin Signaling Pathway
LMPTP is a negative regulator of the insulin receptor. Inhibition of LMPTP by this compound is expected to enhance insulin signaling.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide enhances GLUT4 translocation through a reduction in GLUT4 endocytosis in insulin-stimulated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Improving the Reproducibility of In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the lack of reproducibility in in vivo studies?
A1: The primary reasons for a lack of reproducibility in in vivo studies are often multifaceted and can include poor study design, insufficient statistical power, and incomplete reporting of methodologies.[1][2] Methodological errors, hidden contaminations, and uncontrolled confounding factors can also significantly undermine the reliability and translational value of experiments.[2] Specific issues often cited include a lack of randomization and blinding, as well as variability in animal characteristics, experimental procedures, and environmental conditions.[3][4]
Q2: What are the ARRIVE guidelines and why are they important?
A2: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a checklist of recommendations designed to improve the reporting of research involving animals.[5] Their main goal is to ensure that publications are clear, comprehensive, and transparent, which allows other researchers to better scrutinize, evaluate, and reproduce the findings.[5][6] The guidelines include an "Essential 10" checklist that covers the most critical aspects of study design to report, such as study design, sample size, inclusion and exclusion criteria, randomization, blinding, and statistical methods.[4][7] Adherence to these guidelines is encouraged by many funding agencies and journals to enhance the quality and reliability of published research.[4]
Q3: How can I determine the appropriate sample size for my in vivo experiment?
A3: Determining the correct sample size is crucial for ensuring your study is adequately powered to detect a true effect if one exists.[1] An underpowered study may lead to false-negative results, while an overpowered study wastes resources and can be unethical.[1][8] To calculate an appropriate sample size, you should consider the desired statistical power (typically 80%), the significance level (usually p < 0.05), the expected effect size, and the variability of the outcome measure.[4] It is highly recommended to collaborate with a biostatistician for proper sample size calculation and to perform pilot studies to estimate the effect size and variability.[3][4]
Q4: What is the difference between reproducibility and repeatability?
A4: Repeatability refers to the ability to obtain the same results when an experiment is conducted multiple times under the same conditions by the same researcher.[4] Reproducibility, on the other hand, is the ability for a different researcher in a different laboratory to obtain the same results by following the original study's methodology.[4] Reproducibility is a cornerstone of the scientific method, and a lack of it can undermine the credibility of scientific findings.[9]
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same group.
-
Answer: High within-group variability can stem from several sources. Here’s a step-by-step guide to identify and mitigate the issue:
-
Check for inconsistencies in animal characteristics: Ensure that all animals within a group are of a similar age, sex, and weight.[4] Document and report these characteristics accurately.
-
Review experimental procedures for consistency: Minor variations in procedures like injection technique, timing of interventions, or handling stress can introduce variability.[2] Standardize all experimental protocols and ensure all personnel are trained to perform them consistently.[3]
-
Assess environmental conditions: Factors such as cage density, lighting, temperature, and diet can influence experimental outcomes.[2] Monitor and control these environmental variables as much as possible.
-
Consider the genetic background of the animals: The genetic background of your animal model can significantly influence experimental results.[10] Ensure you are using a well-defined strain and report it accurately.
-
Implement randomization: Use a formal randomization process to assign animals to treatment groups to minimize selection bias.[3]
-
Issue 2: Failure to replicate results from a previously published study.
-
Question: We are trying to replicate a published study but are not seeing the same effects. What are the common reasons for this and what steps should we take?
-
Answer: The "replication crisis" is a known issue in scientific research.[9] Here’s a troubleshooting workflow to address this:
-
Experimental Workflow for Troubleshooting Replication Failure
Caption: Troubleshooting workflow for replication failure.
-
Issue 3: Suspected bias in experimental outcomes.
-
Question: We are concerned that our results may be influenced by unintentional bias. How can we minimize bias in our in vivo experiments?
-
Answer: Minimizing bias is critical for the validity of your research.[3] The two most effective strategies are randomization and blinding.
-
Logical Relationship of Bias Reduction Techniques
Caption: Key strategies to minimize experimental bias.
-
Data Presentation: Factors Affecting Reproducibility
| Factor | Impact on Reproducibility | Recommended Best Practice |
| Sample Size | Small sample sizes can lead to underpowered studies and an increased likelihood of false negatives.[8] | Conduct a power analysis to determine the appropriate sample size.[4] |
| Randomization | Lack of randomization can introduce selection bias, leading to systematic differences between groups.[3] | Use a formal method of randomization to allocate animals to experimental groups. |
| Blinding | Unblinded personnel may unconsciously influence results through biased handling or assessment.[10] | Blind the allocation of treatments and the assessment of outcomes whenever possible. |
| Reporting | Incomplete reporting of methods and results prevents other researchers from being able to replicate the study.[4] | Follow the ARRIVE guidelines for comprehensive and transparent reporting.[5][7] |
| Animal Husbandry | Differences in housing, diet, and handling can introduce significant variability.[4] | Standardize and report all aspects of animal husbandry. |
Experimental Protocols
Protocol 1: Randomization of Animals to Experimental Groups
-
Assign a unique identifier to each animal. This can be an ear tag, tattoo, or cage card number.
-
Use a random number generator (e.g., in a spreadsheet program or online tool) to generate a random number for each animal.
-
Sort the animals based on the generated random numbers.
-
Assign the animals to treatment groups sequentially. For example, for two groups, the first half of the sorted list goes to Group A and the second half to Group B.
Protocol 2: Blinding During an In Vivo Study
-
Prepare coded treatments: Have a colleague who is not involved in the data collection or analysis prepare the treatments in coded syringes or containers (e.g., labeled "A" and "B"). The identity of the treatments should be recorded and kept confidential until the data analysis is complete.
-
Blinded administration and data collection: The researcher administering the treatments and collecting the data should be unaware of which treatment each animal is receiving.
-
Blinded data analysis: If possible, the data should be analyzed by a person who is also blinded to the treatment groups.
-
Unblinding: The treatment codes should only be revealed after the data analysis is finalized.
References
- 1. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ichor.bio [ichor.bio]
- 4. youtube.com [youtube.com]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. youtube.com [youtube.com]
- 7. In vivo toolkit [bnacredibility.org.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Research - Wikipedia [en.wikipedia.org]
- 10. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
mitigating ML400 degradation in experimental setups
Welcome to the technical support center for ML400, a potent and selective allosteric inhibitor of Low Molecular weight Protein Tyrosine Phosphatase (LMPTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to help mitigate its potential degradation.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a first-in-class, selective, allosteric inhibitor of Low Molecular weight Protein Tyrosine Phosphatase (LMPTP). It has an IC50 of approximately 1.68 µM (or an EC50 of ~1µM as reported in other studies).[1][2][3] this compound is a valuable tool for studying the biological roles of LMPTP in various signaling pathways.
2. What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, please adhere to the following storage guidelines:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] |
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of 10 mg/mL (26.63 mM).[3] For optimal results, it is recommended to sonicate the solution to ensure complete dissolution.[3]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Gently vortex and sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Store the aliquots at -80°C.
-
4. Is this compound stable in plasma and microsomal preparations?
Yes, studies have shown that this compound exhibits good stability in both human and mouse plasma.[1] It also has manageable liabilities with cytochrome P450 enzymes, suggesting reasonable stability in liver microsome preparations.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure proper storage conditions have been maintained. - Prepare fresh stock solutions from powder if the current stock is old or has undergone multiple freeze-thaw cycles. - Protect experimental samples from prolonged exposure to light and extreme temperatures. |
| Improper Solution Preparation | - Confirm the accuracy of calculations for stock and working solution concentrations. - Ensure complete dissolution of this compound in DMSO before preparing working solutions. |
| Precipitation in Aqueous Media | - When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. - Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. |
| Issues with the LMPTP Enzyme | - Verify the activity of the recombinant LMPTP enzyme using a positive control. - Ensure that the assay buffer conditions (pH, ionic strength) are optimal for LMPTP activity. |
Issue 2: High background or off-target effects in cellular assays.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. |
| Solvent Toxicity | - Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%). - Run a vehicle control (DMSO only) to assess the effect of the solvent on your experimental system. |
| Contamination of Stock Solution | - Prepare a fresh stock solution of this compound from a new vial of powder. - Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO if microbial contamination is suspected. |
Experimental Protocols
Protocol 1: General LMPTP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on LMPTP.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1% BSA.
-
Prepare Substrate Solution: Dissolve a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP) in the assay buffer.
-
Prepare this compound Working Solutions: Serially dilute the this compound stock solution in the assay buffer to the desired final concentrations.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, recombinant LMPTP enzyme, and this compound working solutions. b. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding. c. Initiate the reaction by adding the substrate solution. d. Monitor the reaction progress by measuring the absorbance of the product at the appropriate wavelength over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
LMPTP Signaling Pathway in Insulin Action and Adipogenesis
LMPTP is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR), LMPTP dampens downstream signaling cascades, contributing to insulin resistance.[1] this compound, by inhibiting LMPTP, is expected to enhance insulin signaling. LMPTP also plays a role in adipogenesis (the formation of fat cells), and its inhibition has been shown to prevent this process.[2]
Caption: LMPTP negatively regulates insulin signaling and promotes adipogenesis. This compound inhibits LMPTP.
Experimental Workflow for Assessing this compound Stability
A systematic approach is crucial to evaluate the stability of this compound under specific experimental conditions.
Caption: A workflow for evaluating the stability of this compound in experimental settings.
Troubleshooting Logic for Reduced this compound Efficacy
This diagram outlines a logical approach to troubleshooting experiments where this compound shows reduced efficacy.
Caption: A decision tree for troubleshooting experiments with this compound.
References
Technical Support Center: Strategies for Enhancing the Bioavailability of ML400
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ML400, focusing on strategies to enhance its bioavailability.
Introduction to this compound and Bioavailability Challenges
This compound is an allosteric inhibitor of LMPTP with an EC50 of 1µM and has shown good cell-based activity and rodent pharmacokinetics.[1] However, like many new chemical entities, its development can be hampered by poor aqueous solubility, which can lead to low and variable oral bioavailability.[2][3] This guide outlines several established formulation strategies to overcome these challenges, including nanoparticle formulation, cyclodextrin complexation, and solid dispersion.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is soluble in DMSO (10 mg/mL, 26.63 mM), with sonication recommended to aid dissolution.[1] Its aqueous solubility is not well-documented in publicly available resources, but its chemical structure and high lipophilicity suggest it is likely a poorly water-soluble compound.
Q2: Why is bioavailability a concern for poorly soluble compounds like this compound?
A2: Poor aqueous solubility is a primary reason for low oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[4] Compounds with low solubility have a slow dissolution rate, leading to incomplete absorption and reduced therapeutic effect.
Q3: What are the main strategies to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs, including:
-
Particle size reduction: Increasing the surface area by reducing particle size (micronization or nanonization) can improve the dissolution rate.[5][6]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly increase its solubility and dissolution.[5][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the GI tract.[2][6]
-
Cyclodextrin complexation: Encapsulating the drug molecule within a cyclodextrin can enhance its solubility and stability.[8][9][10]
Troubleshooting Guide for Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in in vitro dissolution studies. | 1. Agglomeration of this compound particles. 2. Inadequate wetting of the compound. 3. Variability in formulation preparation. | 1. Use a suitable surfactant in the dissolution medium. 2. Employ a formulation strategy like solid dispersion or nanoparticle formulation. 3. Ensure consistent and validated preparation methods for all formulations. |
| Low in vivo exposure (AUC) despite in vitro dissolution enhancement. | 1. Poor membrane permeability. 2. First-pass metabolism. 3. P-glycoprotein (P-gp) efflux. | 1. Conduct permeability assays (e.g., Caco-2). 2. Investigate metabolic stability in liver microsomes. 3. Use P-gp inhibitors in in vitro models to assess efflux potential. |
| Precipitation of this compound in the GI tract. | 1. Supersaturation of the drug from an enabling formulation followed by precipitation. | 1. Incorporate precipitation inhibitors (polymers) into the formulation. 2. Use a lipid-based formulation to maintain the drug in a solubilized state. |
Bioavailability Enhancement Strategies for this compound
This section provides detailed experimental protocols, hypothetical data for comparison, and troubleshooting for key bioavailability enhancement strategies applicable to this compound.
Nanoparticle Formulation
Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate.[4]
-
Preparation of Suspension: Disperse 1% (w/v) this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Pre-milling: Stir the suspension at high speed (e.g., 10,000 rpm) for 30 minutes to obtain a coarse suspension.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol).
| Formulation | Particle Size (nm) | PDI | Solubility (µg/mL) | Dissolution Rate (µ g/min ) |
| Unprocessed this compound | >2000 | >0.5 | 1.2 | 0.1 |
| This compound Nanosuspension | 250 | <0.2 | 15.8 | 2.5 |
| Issue | Potential Cause | Troubleshooting Steps |
| Broad particle size distribution (High PDI). | 1. Insufficient homogenization cycles. 2. Inappropriate stabilizer concentration. | 1. Increase the number of homogenization cycles. 2. Optimize the type and concentration of the stabilizer. |
| Crystal growth during storage. | 1. Ostwald ripening. 2. Insufficient stabilizer. | 1. Use a combination of stabilizers (e.g., steric and electrostatic). 2. Lyophilize the nanosuspension for better stability. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[8][9][10]
-
Dissolution: Dissolve this compound and a molar equivalent of hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent (e.g., methanol).
-
Evaporation: Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Characterize the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Formulation | Solubility (µg/mL) | Dissolution Rate (µ g/min ) | In Vivo AUC (ng*h/mL) |
| Unprocessed this compound | 1.2 | 0.1 | 150 |
| This compound-HP-β-CD Complex | 45.3 | 8.2 | 980 |
| Issue | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency. | 1. Inappropriate cyclodextrin type. 2. Non-optimal drug:cyclodextrin molar ratio. | 1. Screen different types of cyclodextrins (e.g., β-CD, γ-CD, and their derivatives). 2. Perform a phase-solubility study to determine the optimal molar ratio. |
| Incomplete solvent removal. | 1. Insufficient drying time or temperature. | 1. Increase drying time and/or temperature, ensuring it does not degrade the complex. |
Solid Dispersion
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can significantly enhance the dissolution rate.[7]
-
Dissolution: Dissolve this compound and a polymer carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a 1:5 drug-to-polymer ratio in a common solvent (e.g., methanol).
-
Evaporation: Evaporate the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the film in a vacuum oven to remove residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using X-ray powder diffraction (XRPD).
| Formulation | Solubility (µg/mL) | Dissolution Rate (µ g/min ) | In Vivo AUC (ng*h/mL) |
| Unprocessed this compound | 1.2 | 0.1 | 150 |
| This compound Solid Dispersion (1:5) | 68.9 | 15.6 | 1520 |
| Issue | Potential Cause | Troubleshooting Steps |
| Recrystallization of the drug upon storage. | 1. Hygroscopicity of the polymer. 2. Drug loading is above the saturation point in the polymer. | 1. Store the solid dispersion in a desiccator. 2. Use a lower drug loading or a polymer with higher solubilizing capacity. |
| Phase separation of drug and polymer. | 1. Poor miscibility between the drug and the polymer. | 1. Screen for polymers with better miscibility with this compound. 2. Use a manufacturing method that allows for rapid solidification (e.g., spray drying). |
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of this compound within a cyclodextrin to form an inclusion complex.
Hypothetical Signaling Pathway of this compound
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijfmr.com [ijfmr.com]
- 8. scienceasia.org [scienceasia.org]
- 9. eijppr.com [eijppr.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Inhibition of LMPTP by ML400: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML400, a known inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), with alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the assessment of on-target inhibition.
Introduction to LMPTP and its Inhibition
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase implicated in various cellular processes. It is recognized as a negative regulator of insulin signaling by dephosphorylating the insulin receptor, making it a therapeutic target for type 2 diabetes and obesity.[1] Furthermore, LMPTP's role in dephosphorylating receptor tyrosine kinases like PDGFRα and its involvement in cancer progression has broadened the interest in developing selective inhibitors. This compound was identified as a first-in-class, selective, allosteric inhibitor of LMPTP.[2][3] This guide evaluates the on-target inhibition of LMPTP by this compound and compares its performance with newer classes of LMPTP inhibitors.
Comparative Performance of LMPTP Inhibitors
The validation of a targeted inhibitor relies on its potency, selectivity, and cellular activity. This section compares this compound with other notable LMPTP inhibitors.
Table 1: Potency and Selectivity of LMPTP Inhibitors
| Inhibitor | Class | LMPTP IC50/K_i | Selectivity Profile (IC50 or % Inhibition @ concentration) | Mechanism of Action |
| This compound | Quinoline-based | 1.68 µM (IC50)[4] | >80 µM against LYP-1 and VHR | Allosteric, Uncompetitive[2][3] |
| Purine-based inhibitor (cpd 3) | Purine-based | ~0.4 µM (IC50) | No significant inhibition of a panel of PTPs at 40 µM | Uncompetitive[4] |
| SPAA-52 | Sulfophenyl acetic amide | 1.2 nM (K_i)[5] | >8,000-fold selective over a panel of 24 other phosphatases | Active-site directed[5] |
| Compound F9 | AN-465/41163730 | 21.5 µM (K_i)[5] | Poor inhibitory activity against PTP1B and TCPTP at 25 µM | Non-active site[5] |
Experimental Protocols for On-Target Validation
Accurate validation of on-target inhibition requires robust biochemical and cellular assays. Below are detailed protocols for key experiments.
Biochemical Inhibition Assay
This assay quantifies the direct inhibition of LMPTP enzymatic activity by a compound.
Principle: The phosphatase activity of recombinant LMPTP is measured by the dephosphorylation of a substrate, such as para-nitrophenyl phosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP), which results in a colorimetric or fluorescent signal, respectively. The reduction in signal in the presence of an inhibitor is used to determine its potency (IC50).
Materials:
-
Recombinant human LMPTP-A
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: pNPP or OMFP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add recombinant LMPTP to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (e.g., 5 mM pNPP or 0.4 mM OMFP final concentration).
-
Monitor the reaction kinetics or endpoint reading using a microplate reader (absorbance at 405 nm for pNPP, fluorescence at λex=485 nm and λem=525 nm for OMFP).[6]
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Materials:
-
HEK293T or other suitable cells
-
Cell culture medium (DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR thermocycler
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[2]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-6 minutes in a thermocycler, followed by cooling.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[2]
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble LMPTP using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble LMPTP as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
Understanding the biological context and experimental design is crucial for interpreting inhibitor data.
LMPTP Signaling Pathway
LMPTP negatively regulates key signaling pathways involved in metabolism and cell growth.
Caption: LMPTP negatively regulates insulin and PDGF signaling.
Experimental Workflow for Inhibitor Validation
A logical workflow is essential for the systematic validation of a targeted inhibitor.
Caption: Workflow for validating an on-target LMPTP inhibitor.
Conclusion
This compound serves as a valuable tool and a pioneering example of a selective, allosteric LMPTP inhibitor. The data presented demonstrates its on-target activity, though with a modest potency compared to newer generations of inhibitors. The development of highly potent and selective purine-based and SPAA-based inhibitors highlights the continued interest in LMPTP as a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous validation of on-target inhibition for this compound and other LMPTP-targeting compounds, which is essential for advancing research and drug development efforts in metabolic diseases and oncology.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML400 and Other LMPTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the selective, allosteric Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor, ML400, with other notable LMPTP inhibitors. The data presented is compiled from various studies to offer an objective overview for researchers in metabolic disease, oncology, and related fields.
Introduction to LMPTP and its Inhibition
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical regulator of various cellular signaling pathways.[1] It has been identified as a negative regulator of the insulin receptor, and its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity-associated metabolic syndrome.[1][2][3] LMPTP has also been implicated in cancer progression, making its inhibitors valuable tools for oncological research. This guide focuses on the comparative efficacy of this compound, a first-in-class allosteric inhibitor of LMPTP, against other known inhibitors.
Quantitative Comparison of LMPTP Inhibitors
The following table summarizes the key efficacy parameters for this compound and other selected LMPTP inhibitors. The data highlights the potency and, where available, the selectivity of these compounds.
| Inhibitor | Type/Class | Potency (IC50/EC50/Ki) | Selectivity | Mechanism of Action | Reference |
| This compound | Quinoline-based | EC50 ~1 µM | Selective vs. LYP-1 and VHR (IC50 > 80 µM) | Allosteric, Uncompetitive | [3][4] |
| Compd 23 | Orally bioavailable this compound derivative | IC50 = 0.46 µM | Exquisite selectivity for LMPTP over other PTPs | Uncompetitive | [1][2] |
| Purine-based Series (e.g., 5d, 6g) | Purine-based | Potency in low nanomolar range | >1000-fold selective for LMPTP over other PTPs | Uncompetitive | [2][5] |
| F9 | Novel Scaffold | Ki = 21.5 ± 7.3 μM | Selective over PTP1B and TCPTP | Non-active site, Uncompetitive | [4][6][7] |
| Flavonoid Derivatives | Flavonoid | - | Inhibited LMPTP and PTP1B | - | [3] |
| 5-arylidene-2,4-thiazolidinediones | Thiazolidinedione | - | - | Active site | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of LMPTP action and the workflow for evaluating its inhibitors, the following diagrams are provided.
Caption: LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor.
Caption: A typical workflow for evaluating the efficacy of LMPTP inhibitors.
Detailed Experimental Protocols
In Vitro Enzymatic Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against LMPTP.
Materials:
-
Recombinant human LMPTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 3-O-Methylfluorescein Phosphate (OMFP)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells. Include a DMSO-only control (no inhibitor).
-
Add the LMPTP enzyme to all wells and incubate for 10 minutes at 37°C.[4]
-
Initiate the reaction by adding the substrate (e.g., 7 mM pNPP).[4]
-
Incubate for 30 minutes at 37°C.[4]
-
If using pNPP, stop the reaction by adding 3 M NaOH.[4]
-
Read the absorbance at 405 nm for pNPP or fluorescence (λex=485, λem=525 nm) for OMFP.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.[4]
Cell-Based Insulin Receptor Phosphorylation Assay
This protocol assesses the ability of an LMPTP inhibitor to enhance insulin-stimulated insulin receptor (IR) phosphorylation in a cellular context.
Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Test Inhibitor (e.g., this compound)
-
Human insulin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the test inhibitor at various concentrations (or a single concentration, e.g., 10 µM) for a specified time (e.g., 2 hours).[1] Include a DMSO-only control.
-
Stimulate the cells with insulin (e.g., 10 nM) for 10-30 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[4]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane and probe with the primary antibody against phospho-IR.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IR and a loading control (e.g., Actin) to normalize the data.
-
Quantify the band intensities to determine the relative increase in IR phosphorylation upon inhibitor treatment.
Conclusion
This compound stands out as a pioneering selective, allosteric inhibitor of LMPTP. While it demonstrates potent and selective inhibition, newer derivatives like "compd 23" and the purine-based series show improved potency and oral bioavailability.[2][5] The choice of inhibitor will depend on the specific research application, with this compound remaining a valuable tool for in vitro and in vivo studies due to its well-characterized properties. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these and other emerging LMPTP inhibitors.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ML400 and LMPTP siRNA for Functional Studies in Preclinical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
In the exploration of cellular signaling pathways and the development of novel therapeutics, the ability to precisely modulate the function of specific proteins is paramount. Low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical regulator in various physiological and pathological processes, including insulin signaling and cancer progression. Consequently, researchers frequently seek to inhibit its activity to elucidate its role and assess its potential as a therapeutic target. Two predominant techniques for achieving this are the use of the small molecule inhibitor ML400 and RNA interference using small interfering RNA (siRNA).
This guide provides an objective comparison of this compound and LMPTP siRNA for functional studies, offering insights into their mechanisms of action, experimental protocols, and data interpretation. By presenting a comprehensive overview, this document aims to assist researchers in selecting the most appropriate method for their specific experimental needs.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective allosteric inhibitor of LMPTP. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that renders it inactive. Specifically, it has been shown to act as an uncompetitive inhibitor, binding to the phospho-cysteine intermediate of LMPTP. This mode of action contributes to its high selectivity for LMPTP over other phosphatases.
In contrast, LMPTP siRNA operates at the genetic level. These short, double-stranded RNA molecules are introduced into cells where they engage the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA sequence as a guide to find and degrade the messenger RNA (mRNA) transcript of the ACP1 gene. This targeted degradation of mRNA prevents the translation of the LMPTP protein, leading to a significant reduction in its cellular levels.
At a Glance: this compound vs. LMPTP siRNA
| Feature | This compound (Small Molecule Inhibitor) | LMPTP siRNA (Gene Knockdown) |
| Target | LMPTP protein activity | ACP1 mRNA (leading to reduced LMPTP protein) |
| Mechanism | Allosteric, uncompetitive inhibition | mRNA degradation via RNA interference |
| Effect Onset | Rapid (minutes to hours) | Slower (24-72 hours) |
| Duration of Effect | Transient, dependent on compound washout | Can be transient or stable depending on delivery |
| Specificity | High selectivity for LMPTP over other phosphatases | High sequence-dependent specificity for ACP1 mRNA |
| Off-Target Effects | Possible unforeseen interactions with other proteins | Potential for off-target mRNA degradation |
| Delivery | Direct addition to cell culture media | Requires transfection reagents or viral vectors |
| Validation | Enzymatic assays, downstream signaling analysis | qPCR (mRNA level), Western Blot (protein level) |
Quantitative Performance Data
The efficacy of both this compound and LMPTP siRNA can be quantified to ensure target engagement. Below is a summary of typical performance data.
This compound Inhibition
| Parameter | Value | Reference |
| IC₅₀ | ~1.7 µM | [1][2] |
| Mechanism | Uncompetitive | [3] |
| Cellular Activity | Inhibition of adipogenesis in 3T3-L1 cells | [4] |
LMPTP siRNA Knockdown Efficiency
| Cell Line | Transfection Reagent | siRNA Concentration | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| Human Cell Line (generic) | Lipid-based | 10-50 nM | 48-72 hours | >70% | >70% | [5] |
| Liver (in vivo) | Lipid-nanoparticle | N/A | 1 week | ~85% | ~85% | [6] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the success of functional studies. The following sections provide step-by-step methodologies for the use of this compound and LMPTP siRNA.
This compound Treatment for Cell-Based Functional Assays
This protocol describes a general procedure for treating adherent cells in a 24-well plate with this compound to assess its effect on a downstream cellular process.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Reagents for downstream functional assay (e.g., cell viability, reporter assay)
Procedure:
-
Cell Seeding: The day before treatment, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Functional Analysis: Following incubation, proceed with the planned functional assay according to the manufacturer's protocol. This may involve cell lysis for biochemical assays, or direct measurement of a cellular phenotype.
LMPTP siRNA Knockdown in a 24-Well Plate Format
This protocol provides a general method for transfecting adherent cells with LMPTP siRNA in a 24-well plate.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (antibiotic-free)
-
LMPTP-specific siRNA and a non-targeting control siRNA (e.g., 20 µM stock solutions)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate with antibiotic-free complete medium to achieve 50-70% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes (per well):
-
In a sterile microcentrifuge tube, dilute the desired amount of LMPTP siRNA or control siRNA (e.g., to a final concentration of 20 nM) in 50 µL of reduced-serum medium.
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1.5 µL in 50 µL of reduced-serum medium).
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours. The optimal time for knockdown should be determined empirically for each cell line and target.
-
Validation of Knockdown: After the incubation period, harvest the cells to validate the knockdown efficiency at both the mRNA (qPCR) and protein (Western Blot) levels.
Validation of Target Modulation
Independent of the chosen method, it is critical to validate the extent of target modulation.
Quantitative PCR (qPCR) for LMPTP mRNA Levels
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Validated qPCR primers for human ACP1 (LMPTP) and a reference gene (e.g., GAPDH).
-
ACP1 Forward Primer: 5'-AAGGATCCACCATGGACGCACTCTTC-3'
-
ACP1 Reverse Primer: 5'-AAGCGGCCGCTTAGAAGAACTGGGG-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
Procedure:
-
RNA Extraction: Extract total RNA from siRNA-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the ACP1 and reference gene primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ACP1 mRNA levels in the LMPTP siRNA-treated samples compared to the control.
Western Blot for LMPTP Protein Levels
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Validated anti-LMPTP (ACP1) antibody (e.g., from a commercial supplier with validation data for Western Blot in the species of interest).
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-LMPTP antibody and a loading control antibody, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of LMPTP protein knockdown in the siRNA-treated samples relative to the control.
Visualizing the Concepts
To further clarify the methodologies and the biological context, the following diagrams have been generated.
Signaling Pathway of LMPTP in Insulin Regulation
Caption: LMPTP negatively regulates the insulin signaling pathway.
Experimental Workflow for this compound Functional Study
Caption: Workflow for a cell-based assay using this compound.
Experimental Workflow for LMPTP siRNA Knockdown
Caption: Workflow for an LMPTP siRNA knockdown experiment.
Choosing the Right Tool for the Job
The decision to use this compound or LMPTP siRNA depends on the specific research question and experimental context.
Choose this compound when:
-
A rapid and transient inhibition of LMPTP enzymatic activity is desired.
-
The goal is to study the acute effects of LMPTP inhibition.
-
The experimental system is not amenable to transfection.
-
Investigating the potential of a small molecule therapeutic approach.
Choose LMPTP siRNA when:
-
A sustained reduction of LMPTP protein levels is required.
-
The aim is to study the consequences of the absence of the LMPTP protein, including its non-catalytic functions.
-
A highly specific genetic knockdown is necessary to complement findings from small molecule inhibitors.
-
Investigating the long-term effects of LMPTP loss.
It is important to note that discrepancies between the outcomes of small molecule inhibition and siRNA knockdown have been observed for LMPTP[6]. This may be due to off-target effects of the small molecule or compensatory cellular mechanisms in response to prolonged protein absence with siRNA. Therefore, using both approaches can provide a more comprehensive understanding of LMPTP function.
Conclusion
Both this compound and LMPTP siRNA are powerful tools for dissecting the functional roles of LMPTP. This compound offers a rapid and reversible means to inhibit enzymatic activity, while siRNA provides a method for specific and sustained protein knockdown. By understanding their distinct mechanisms, and by employing rigorous experimental design and validation, researchers can confidently investigate the multifaceted roles of LMPTP in health and disease, ultimately paving the way for new therapeutic strategies.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. origene.com [origene.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Streamline Your siRNA Transfections | Thermo Fisher Scientific - FI [thermofisher.com]
- 6. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Selectivity of ML400: A Comparative Analysis Against Other Protein Tyrosine Phosphatases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the protein tyrosine phosphatase (PTP) inhibitor ML400 against other PTPs, supported by experimental data and protocols.
This compound has emerged as a potent and selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key regulator of insulin signaling.[1][2] Its unique allosteric and uncompetitive mechanism of action distinguishes it from many active-site directed PTP inhibitors, suggesting a potential for higher selectivity.[2] This guide delves into the specifics of this compound's selectivity profile, offering a valuable resource for those investigating LMPTP as a therapeutic target for metabolic diseases.
Quantitative Assessment of this compound Selectivity
The selectivity of this compound has been evaluated against a panel of other protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potent and specific activity against LMPTP.
| Protein Tyrosine Phosphatase | IC50 (μM) | Fold Selectivity vs. LMPTP |
| LMPTP | ~1 | - |
| LYP-1 | > 80 | > 80-fold |
| VHR | > 80 | > 80-fold |
| Other PTPs | > 40 (for a related series) | > 40-fold |
Data for LMPTP, LYP-1, and VHR are from the NIH Molecular Libraries Program Probe Report for this compound.[1] Data for "Other PTPs" is extrapolated from a highly related purine-based LMPTP inhibitor series, which demonstrated over 1000-fold selectivity.[3]
The data clearly indicates that this compound exhibits a high degree of selectivity for LMPTP. While potent against its primary target with an IC50 in the low micromolar range, it shows significantly weaker to no activity against other tested phosphatases at concentrations up to 80 μM.[1] This remarkable selectivity is a critical attribute for a chemical probe and a potential therapeutic candidate, as it minimizes the likelihood of off-target effects.
Experimental Protocols
The determination of PTP inhibitor selectivity is achieved through robust biochemical assays. The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against a panel of PTPs.
In Vitro Phosphatase Inhibition Assay
This assay measures the ability of an inhibitor to block the dephosphorylation of a substrate by a specific PTP enzyme.
Materials:
-
Recombinant human PTP enzymes (e.g., LMPTP, PTP1B, SHP2, etc.)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: Dilute the stock solution of each PTP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Compound Dispensing: Serially dilute the test compound (this compound) in DMSO and then in assay buffer to achieve the desired final concentrations. Dispense a small volume of the diluted compound or DMSO (vehicle control) into the wells of the 384-well plate.
-
Enzyme Addition: Add the diluted PTP enzyme to each well containing the compound or vehicle.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the fluorogenic substrate (DiFMUP) to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for PTP inhibitor selectivity assay.
Caption: LMPTP's role in insulin signaling.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the LMPTP Inhibitor ML400 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor, ML400, and its analogs. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these compounds.
Introduction to this compound and LMPTP
This compound is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), an enzyme encoded by the ACP1 gene.[1] LMPTP has emerged as a significant therapeutic target, particularly in the context of metabolic diseases, due to its role as a negative regulator of insulin signaling.[1][2][3] By dephosphorylating the insulin receptor, LMPTP contributes to insulin resistance. Consequently, inhibitors of LMPTP, such as this compound, are being investigated for their potential to treat conditions like obesity and type 2 diabetes.[1][2][4] this compound has demonstrated good cell-based activity and favorable pharmacokinetics in rodents.[5]
Comparative Performance of this compound and Analogs
Several compounds have been identified as inhibitors of LMPTP and can be considered analogs or comparators to this compound. These include the notable "compound 23," a purine-based series of inhibitors, and the more recently identified "compound F9." While direct head-to-head comparative studies are limited, this section collates available quantitative data on their inhibitory activities.
It is important to note that the following data is compiled from different studies, and variations in experimental conditions may exist.
| Compound | Type | IC50 | Ki | Mechanism of Action | Key Findings | Reference |
| This compound | Allosteric Inhibitor | ~1 µM (EC50) | - | Allosteric | First selective allosteric inhibitor of LMPTP. | [1][5] |
| Compound 23 | - | - | 846.0 ± 29.2 nM | Uncompetitive | Orally bioavailable, alleviates insulin resistance in diet-induced obese mice. | [6][7] |
| Purine-based Analog (Cmpd 3) | Purine-based | ~0.4 µM | - | Uncompetitive | Highly selective for LMPTP over other protein tyrosine phosphatases. | [6] |
| Compound F9 | Non-active site inhibitor | - | 21.5 ± 7.3 μM | Uncompetitive | Identified through virtual screening, increases glucose consumption in HepG2 cells. | [8][9] |
Signaling Pathway of LMPTP in Insulin Regulation
LMPTP plays a crucial role in the insulin signaling cascade. The enzyme directly dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling pathway that leads to glucose uptake and other metabolic effects. Inhibition of LMPTP by compounds like this compound prevents this dephosphorylation, leading to sustained insulin receptor activation and enhanced insulin sensitivity.
Figure 1. LMPTP's role in the insulin signaling pathway and the inhibitory action of this compound.
In the context of adipogenesis, the differentiation of preadipocytes into mature fat cells, LMPTP inhibition has been shown to block the expression of the critical pro-adipogenic transcription factor, peroxisome proliferator-activated receptor gamma (PPARγ).[10]
Experimental Methodologies
The evaluation of this compound and its analogs typically involves a combination of enzymatic and cell-based assays.
LMPTP Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on LMPTP enzymatic activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human LMPTP enzyme.
-
Phosphatase assay buffer (e.g., 50 mM Bis-Tris, pH 6.0-6.5, 1 mM DTT).[6][8]
-
Substrate: p-nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP).[6][7][8]
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
The LMPTP enzyme is pre-incubated with various concentrations of the test compound in the assay buffer for a defined period (e.g., 10 minutes at 37°C).[8]
-
The enzymatic reaction is initiated by the addition of the substrate (pNPP or OMFP).
-
The reaction progress is monitored by measuring the change in absorbance (for pNPP at 405 nm) or fluorescence (for OMFP) over time.[6][8]
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through kinetic studies with varying substrate concentrations.[8]
-
Cell-Based Assay for Insulin Sensitivity (Glucose Uptake)
Objective: To assess the effect of LMPTP inhibitors on insulin-stimulated glucose uptake in a cellular model.
Protocol:
-
Cell Line:
-
HepG2 (human liver cancer cell line) or 3T3-L1 adipocytes are commonly used.
-
-
Procedure:
-
Cells are cultured in a 96-well plate until they reach the desired confluency.
-
To induce insulin resistance, cells can be pre-treated with a high concentration of insulin.[8]
-
Cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24 hours).[8]
-
Following compound treatment, the cells are stimulated with insulin.
-
The amount of glucose consumed from the culture medium is measured using a glucose detection kit.[8]
-
An increase in glucose consumption in the presence of the inhibitor indicates an improvement in insulin sensitivity.
-
Adipogenesis Inhibition Assay
Objective: To evaluate the ability of LMPTP inhibitors to prevent the differentiation of preadipocytes into adipocytes.
Protocol:
-
Cell Line:
-
3T3-L1 preadipocytes.
-
-
Procedure:
-
3T3-L1 preadipocytes are plated and grown to confluency.
-
Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
The test compound is added to the differentiation medium at various concentrations.
-
The cells are cultured for several days, with the medium and compound being replenished regularly.
-
The extent of adipogenesis is assessed by staining the intracellular lipid droplets with Oil Red O.
-
The amount of stained lipid can be quantified by extracting the dye and measuring its absorbance. A reduction in Oil Red O staining indicates inhibition of adipogenesis.
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of this compound and its analogs.
Figure 2. A generalized workflow for the preclinical evaluation of LMPTP inhibitors.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting insulin resistance and related metabolic disorders. Their mechanism of action, centered on the inhibition of LMPTP, is well-supported by in vitro and cellular studies. This guide provides a foundational overview for researchers to understand the comparative landscape of these inhibitors and the experimental approaches used for their evaluation. Further head-to-head studies will be crucial for a more definitive comparative assessment and for advancing the most promising candidates toward clinical development.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 5. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Validating ML400's Therapeutic Potential Through Genetic Knockout Models of LMPTP
A Comparative Guide for Researchers
The small molecule ML400 has emerged as a promising selective, allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator in metabolic signaling pathways. This guide provides a comprehensive comparison of the effects of this compound and its derivatives with data from genetic knockout models of LMPTP, offering researchers and drug development professionals a clear overview of the experimental evidence validating LMPTP as a therapeutic target for metabolic diseases.
Quantitative Comparison of Pharmacological Inhibition and Genetic Knockout
The following tables summarize the key quantitative data from studies utilizing either LMPTP knockout (KO) mice or pharmacological inhibition with this compound or its derivatives. This direct comparison highlights the parallel effects observed, strongly suggesting that the therapeutic benefits of this compound are mediated through its specific inhibition of LMPTP.
Table 1: Effects on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice
| Parameter | LMPTP Knockout (KO) vs. Wild-Type (WT) | This compound Derivative (Compound 23) Treatment in WT DIO Mice | Reference |
| Glucose Tolerance (IPGTT) | Significantly improved glucose clearance in KO mice.[1] | Reversal of impaired glucose tolerance. | [1] |
| Fasting Blood Glucose | Lower in KO mice compared to WT. | Reduced compared to vehicle-treated controls. | [1] |
| Fasting Insulin Levels | Significantly reduced in KO mice.[1] | Lowered compared to vehicle-treated controls. | [1] |
| Insulin Sensitivity | Enhanced insulin sensitivity in KO mice. | Improved insulin sensitivity. | [1] |
Table 2: Effects on Cellular Signaling and Adipogenesis
| Parameter | LMPTP Knockout/Knockdown | This compound / Derivative Treatment | Reference |
| Insulin Receptor (IR) Phosphorylation | Enhanced insulin-induced IR phosphorylation in liver and adipocytes.[1] | Increased liver IR phosphorylation in vivo.[1] | |
| Adipogenesis (3T3-L1 cells) | Impaired differentiation of preadipocytes.[2][3] | Completely abolished adipogenesis at 10 µM.[4] | |
| PDGFRα Phosphorylation | - | Increased basal phosphorylation in 3T3-L1 cells.[2] |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
LMPTP's Role in Insulin Signaling
LMPTP directly dephosphorylates the insulin receptor, thereby dampening downstream signaling. Inhibition of LMPTP, either genetically or pharmacologically, enhances insulin sensitivity.
Caption: LMPTP negatively regulates the insulin signaling pathway.
LMPTP's Involvement in Adipogenesis
LMPTP has been shown to be a key promoter of adipocyte differentiation. Its inhibition leads to impaired adipogenesis.
References
Cross-Validation of ML400's Anti-Adipogenic Effects in Diverse Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the anti-adipogenic properties of ML400 against other known modulators of adipogenesis across various cell lines. The data presented here is synthesized from independent research findings to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Anti-Adipogenic Activity
The efficacy of this compound in inhibiting the formation of fat cells (adipogenesis) has been documented in the 3T3-L1 preadipocyte cell line.[1] To contextualize its performance, this section compares its effects with other well-characterized anti-adipogenic compounds tested in different cellular models of adipogenesis.
Table 1: Comparison of Anti-Adipogenic Effects of Various Compounds
| Compound | Cell Line | Key Anti-Adipogenic Effects | Reported Mechanism of Action |
| This compound | 3T3-L1 | Prevents adipogenesis.[1] | Inhibition of low molecular weight protein tyrosine phosphatase (LMPTP). |
| Resveratrol | 3T3-L1, Human primary visceral pre-adipocytes | Reduces lipid accumulation.[2][3][4] | Stimulates sirtuin-1 (SIRT-1) and AMP-activated protein kinase (AMPK) signaling.[4] |
| Caffeine | Human primary visceral pre-adipocytes | Decreases triglyceride accumulation and increases lipolysis.[2][3] | Down-regulates genes promoting adipogenesis (e.g., CCND1, CEBPB, SREBF1).[2][3] |
| Docosahexaenoic Acid (DHA) | Human primary visceral pre-adipocytes | Efficiently inhibits differentiation and induces lipolysis.[2][3] | Not explicitly detailed in the provided context. |
| Emetine | Bone Marrow Stromal Cells (BMSCs) | Suppresses adipogenesis.[5] | Shows an opposite gene expression profile to control during adipogenesis.[5] |
| Kinetin-riboside | Bone Marrow Stromal Cells (BMSCs) | Suppresses adipogenesis.[5] | Shows an opposite gene expression profile to control during adipogenesis.[5] |
| Apigenin-7-O-glucoside (Ap7G) | 3T3-L1 | Inhibits lipid accumulation and cell proliferation during mitotic clonal expansion.[6] | Suppresses mRNA levels of C/EBP-α, PPAR-γ, SREBP-1c, and FAS.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to assess anti-adipogenic effects.
Cell Culture and Adipocyte Differentiation
-
Cell Lines:
-
3T3-L1: A widely used murine preadipocyte cell line.
-
OP9: A murine stromal cell line capable of differentiating into adipocytes, osteoblasts, and hematopoietic cells.[7]
-
Primary Human Visceral Pre-adipocytes: Cells isolated from visceral adipose tissue, providing a more physiologically relevant human model.[2][3]
-
Bone Marrow Stromal Cells (BMSCs): Multipotent stem cells that can differentiate into adipocytes.[5]
-
-
Differentiation Induction: Adipogenesis is typically induced two days post-confluence using a differentiation cocktail. A common cocktail for 3T3-L1 cells includes 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum (FBS). After two days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days, followed by maintenance in DMEM with 10% FBS.
Oil Red O Staining for Lipid Accumulation
This staining method is used to visualize and quantify lipid droplets in differentiated adipocytes.
-
Fixation: Wash differentiated cells with Phosphate Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.[8]
-
Washing: Wash the cells with water and then with 60% isopropanol.[8]
-
Staining: Incubate the cells with a working solution of Oil Red O for 10-20 minutes at room temperature.[8] The working solution is prepared by diluting a stock solution (0.3 g Oil Red O in 100 mL 99% isopropanol) with water at a 6:4 ratio.[8]
-
Washing: Wash the cells with water multiple times to remove excess stain.[8]
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at approximately 500 nm.
Quantitative Real-Time PCR (qPCR) for Adipogenic Markers
qPCR is used to measure the expression of key genes involved in adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
-
RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using specific primers for target genes (e.g., Pparg, Cebpa) and a housekeeping gene (e.g., Actb, Gapdh) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Western Blotting for Signaling Proteins
Western blotting is employed to detect the levels of total and phosphorylated proteins in key signaling pathways, such as the AKT and ERK pathways, which are implicated in adipogenesis.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in adipogenesis.
Caption: A generalized workflow for screening and validating the anti-adipogenic effects of compounds like this compound.
Caption: Key signaling pathways regulating adipogenesis and the putative target of this compound.
References
- 1. Figure 7, this compound Prevents Adipogenesis in 3T3-L1 Cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Different anti-adipogenic effects of bio-compounds on primary visceral pre-adipocytes and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of small molecules as novel anti-adipogenic compounds based on Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theinterstellarplan.com [theinterstellarplan.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.6. Oil-Red-O Staining [bio-protocol.org]
A Head-to-Head Comparison of PTP1B Inhibitors: Trodusquemine (MSI-1436) vs. JTT-551
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways. Its inhibition presents a promising therapeutic strategy for type 2 diabetes and obesity. This guide provides a detailed head-to-head comparison of two prominent PTP1B inhibitors: Trodusquemine (MSI-1436) and JTT-551, summarizing their biochemical potency, selectivity, and in vivo efficacy based on available experimental data.
At a Glance: Trodusquemine vs. JTT-551
| Feature | Trodusquemine (MSI-1436) | JTT-551 |
| Mechanism of Action | Allosteric, non-competitive, and reversible inhibitor[1][2][3] | Mixed-type inhibitor[4][5] |
| Target Binding Site | Binds to a novel allosteric site within the C-terminus of PTP1B[1] | Interacts with the active site of PTP1B |
| Oral Bioavailability | Poor, requires intravenous administration[2] | Orally bioavailable[6] |
Biochemical Potency and Selectivity
The in vitro inhibitory activities of Trodusquemine and JTT-551 against PTP1B and other related protein tyrosine phosphatases are summarized below. This data is crucial for understanding the potency and specificity of these compounds.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. TCPTP | Reference |
| Trodusquemine (MSI-1436) | PTP1B | IC50: ~1.0 µM | ~224-fold | [3][7] |
| TCPTP | IC50: 224 µM | [7] | ||
| JTT-551 | PTP1B | Ki: 0.22 µM (220 nM) | ~42-fold | [4][8][9][10] |
| TCPTP | Ki: 9.3 µM | [4][8][9][10] | ||
| CD45 | Ki: >30 µM | >136-fold | [4][8][10] | |
| LAR | Ki: >30 µM | >136-fold | [4][8][10] |
In Vivo Efficacy in Preclinical Models
Both Trodusquemine and JTT-551 have demonstrated significant therapeutic potential in animal models of diabetes and obesity.
| Inhibitor | Animal Model | Key Findings | Reference |
| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | - Causes fat-specific weight loss. - Improves glucose tolerance. - Reduces plasma insulin and leptin levels. | [3][11] |
| JTT-551 | ob/ob mice | - A single administration enhanced insulin receptor (IR) phosphorylation in the liver and reduced glucose levels. | [4][5][12] |
| db/db mice | - Chronic administration showed a hypoglycemic effect without accelerating body weight gain. | [4][5][8][12] | |
| Diet-induced obese (DIO) mice | - Chronic administration showed an anti-obesity effect and improved glucose and lipid metabolism. - Enhanced leptin-mediated STAT3 phosphorylation in the hypothalamus. | [13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for a colorimetric PTP1B inhibitor screening assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
PTP1B Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compounds (Trodusquemine or JTT-551) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of recombinant PTP1B enzyme solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Glucose Uptake Assay
Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a cell-based model.
Materials:
-
L6 rat skeletal myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Test compounds (Trodusquemine or JTT-551)
-
Scintillation counter
Procedure:
-
Seed L6 myoblasts in a 24-well plate and grow to confluence.
-
Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Serum-starve the differentiated myotubes for 3 hours in DMEM.
-
Pre-treat the cells with the test compound or vehicle (DMSO) at the desired concentrations for 1 hour.
-
Stimulate the cells with 100 nM insulin for 30 minutes.
-
Wash the cells twice with KRH buffer.
-
Add KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of each well.
In Vivo Efficacy Study in db/db Mice
Objective: To evaluate the anti-diabetic effects of a PTP1B inhibitor in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice (8-10 weeks old)
-
Test compound (e.g., JTT-551) formulated for oral gavage
-
Vehicle control
-
Glucometer and glucose test strips
-
Equipment for blood collection
Procedure:
-
Acclimatize the db/db mice for at least one week.
-
Randomly assign the mice to vehicle and treatment groups.
-
Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
Measure non-fasting blood glucose levels from tail vein blood at regular intervals (e.g., weekly).
-
At the end of the study, perform an oral glucose tolerance test (OGTT). a. Fast the mice overnight. b. Administer a glucose solution (2 g/kg) by oral gavage. c. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
At the end of the study, collect terminal blood samples for analysis of insulin, triglycerides, and other relevant biomarkers.
-
Harvest tissues (e.g., liver, muscle, adipose) for further analysis (e.g., Western blotting for insulin signaling proteins).
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 [agris.fao.org]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 11. Genaera Corporation Presents Preclinical Data on Trodusquemine (MSI-1436) for the Treatment of Obesity at the American Diabetes Association 67th Scientific Session - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the In Vivo Efficacy of Novel Therapeutics: A Comparative Guide to ML400 and Antisense Oligonucleotides
For researchers and drug development professionals, the rigorous in vivo evaluation of novel therapeutic modalities is paramount to advancing promising candidates from the bench to the clinic. This guide provides a comparative framework for assessing the in vivo efficacy of a novel therapeutic agent, exemplified by the hypothetical molecule ML400, against the well-established class of antisense oligonucleotides (ASOs). By presenting key performance metrics, detailed experimental protocols, and visual representations of workflows and mechanisms, this guide aims to equip scientists with the necessary tools to conduct objective and comprehensive comparative studies.
Quantitative Performance Comparison
A direct comparison of quantitative data is essential for evaluating the relative performance of therapeutic agents. The following table summarizes key in vivo efficacy parameters for a standard antisense oligonucleotide and provides a template for evaluating a novel agent like this compound.
| Parameter | Antisense Oligonucleotide (ASO) | This compound | Significance |
| Target mRNA Knockdown | Typically 50-90% in target tissues.[1] | Data not available | Measures the primary pharmacological effect on the target gene. |
| Protein Reduction | Correlates with mRNA knockdown, often reaching >50%. | Data not available | Confirms the downstream functional consequence of target engagement. |
| Duration of Action | Can be long-lasting, with effects observed for weeks to months after a single dose. | Data not available | Determines dosing frequency and potential for patient compliance. |
| In Vivo IC50 | Varies depending on the target, delivery method, and tissue. | Data not available | Indicates the potency of the therapeutic in a biological system. |
| Bioavailability (Target Tissue) | Generally low for naked ASOs, enhanced with modifications and delivery systems.[2] | Data not available | Measures the extent and rate at which the active moiety reaches the site of action. |
| Off-Target Effects | Can occur due to sequence-dependent hybridization to unintended RNAs or sequence-independent effects.[3][4] | Data not available | Critical for assessing the safety profile of the therapeutic. |
| Toxicity | Potential for hepatotoxicity and renal toxicity with some chemical modifications.[5] | Data not available | Determines the therapeutic window and potential adverse effects. |
Experimental Protocols for In Vivo Efficacy Evaluation
The following are detailed methodologies for key experiments designed to assess the in vivo efficacy of therapeutic oligonucleotides. These protocols can be adapted for the evaluation of novel agents like this compound.
Animal Model Selection and Dosing Regimen
-
Animal Model: The choice of animal model is critical and should be relevant to the disease being studied. For genetic diseases, humanized mouse models or transgenic models expressing the human target gene are often used.[4]
-
Dosing: A dose-response study should be conducted to determine the optimal dose for efficacy and to identify potential toxicity.[6] This typically involves administering a range of doses of the ASO or this compound to different cohorts of animals.
-
Administration Route: The route of administration depends on the target organ. For liver-targeted therapies, subcutaneous or intravenous injections are common.[4] For central nervous system disorders, intrathecal or intracerebroventricular injections may be necessary to bypass the blood-brain barrier.[1]
Assessment of Pharmacokinetics and Biodistribution
-
Sample Collection: Blood, urine, and various tissues are collected at multiple time points after administration.
-
Quantification: The concentration of the therapeutic agent in the collected samples is quantified using methods such as quantitative PCR (qPCR) for oligonucleotides or liquid chromatography-mass spectrometry (LC-MS) for small molecules.
-
Analysis: These data are used to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Measurement of Target Engagement and Efficacy
-
Target mRNA Quantification: Total RNA is extracted from the target tissues, and the levels of the target mRNA are measured using reverse transcription-quantitative PCR (RT-qPCR). A significant reduction in the target mRNA level compared to a control group (e.g., treated with a scrambled control oligonucleotide) indicates target engagement.[6]
-
Target Protein Quantification: Protein lysates are prepared from the target tissues, and the levels of the target protein are measured by Western blotting or enzyme-linked immunosorbent assay (ELISA). A reduction in protein levels should correlate with the observed mRNA knockdown.[6]
-
Phenotypic Analysis: The ultimate measure of efficacy is the observation of a therapeutic effect. This can be assessed by monitoring disease-specific biomarkers, physiological parameters, or behavioral changes in the animal model.
Evaluation of Off-Target Effects and Toxicity
-
Transcriptome-wide Analysis: RNA sequencing (RNA-seq) is performed on RNA from treated and control animals to identify any unintended changes in gene expression.[4]
-
Histopathology: Tissues, particularly the liver and kidneys, are collected, sectioned, and stained (e.g., with H&E) to assess for any signs of cellular damage or inflammation.
-
Clinical Chemistry: Blood samples are analyzed for markers of liver and kidney function (e.g., ALT, AST, creatinine) to monitor for potential toxicity.[5]
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict the mechanism of action of antisense oligonucleotides, a typical in vivo experimental workflow, and a logical comparison framework.
Caption: Mechanisms of action for antisense oligonucleotides.
Caption: A typical workflow for in vivo efficacy studies.
Caption: Logical framework for comparing therapeutic agents.
References
- 1. Antisense oligonucleotides as a potential treatment for brain deficits observed in myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antisense oligonucleotide drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Five considerations for in vivo experiments using RNA oligos [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
Confirming the Allosteric Inhibition Mechanism of ML400: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric inhibitor ML400 against other inhibitors of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator of insulin signaling. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols used to validate these findings, supported by quantitative data and pathway visualizations.
Executive Summary
This compound is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) with an EC50 of approximately 1 µM. It operates via an uncompetitive mechanism of action, binding to a novel allosteric site on the phosphatase. This unique mechanism confers high selectivity for LMPTP over other protein tyrosine phosphatases (PTPs), including the closely related PTP1B. This compound has demonstrated activity in cell-based assays and exhibits promising pharmacokinetic properties in rodent models, making it a valuable tool for studying LMPTP biology and its role in metabolic diseases like type 2 diabetes. This guide compares this compound to another class of uncompetitive, purine-based LMPTP inhibitors, highlighting the shared allosteric approach to targeting this enzyme.
Quantitative Data Comparison: this compound vs. Alternative LMPTP Inhibitors
The following table summarizes the key quantitative parameters for this compound and a representative purine-based LMPTP inhibitor.
| Parameter | This compound (Quinoline-based) | Purine-Based Inhibitor (Compound 5d) | Reference |
| Target | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) | [1][2] |
| Mechanism of Action | Allosteric, Uncompetitive | Allosteric, Uncompetitive | [2][3] |
| Potency (EC50/IC50) | EC50 ~ 1 µM | IC50 = 0.46 µM (for a related analog, compound 18) | [1][3] |
| Selectivity | Highly selective against other phosphatases (e.g., PTP1B, LYP-1, VHR) | >1,000-fold selective for LMPTP over a panel of other PTPs | [1][2] |
| Cell-Based Activity | Active at 10 µM | Demonstrated to be cell-active | [1][4] |
| Pharmacokinetics | Promising rodent pharmacokinetics reported | Orally bioavailable analog developed that reverses obesity-induced diabetes in mice | [1][2] |
| Binding Site | Binds to a novel allosteric site, likely at the opening of the active-site pocket | Binds at the entrance of the catalytic pocket | [2][3] |
Signaling Pathway of LMPTP Inhibition
LMPTP is a negative regulator of the insulin signaling pathway. It acts by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate (IRS). This action dampens the signaling cascade that leads to glucose uptake and other metabolic effects. Allosteric inhibitors like this compound bind to LMPTP and, through an uncompetitive mechanism, prevent the dephosphorylation of the activated, phosphorylated IR and IRS. This enhances and prolongs insulin signaling, leading to increased glucose uptake by cells.
Caption: LMPTP negatively regulates the insulin signaling pathway. This compound inhibits LMPTP, enhancing the signal for glucose uptake.
Experimental Workflows and Protocols
The confirmation of this compound's allosteric inhibition mechanism relies on a series of key experiments.
Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of a compound on LMPTP activity. A common method utilizes a fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP).
Caption: Workflow for determining the in vitro inhibitory potency of this compound against LMPTP.
Detailed Protocol: LMPTP Enzymatic Inhibition Assay
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 1 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human LMPTP enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP), in DMSO.
-
Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add a small volume of the diluted this compound solutions to the wells.
-
Add the LMPTP enzyme solution to all wells (except for no-enzyme controls) and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the OMFP substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the increase in fluorescence intensity over time (kinetic read) at excitation/emission wavelengths appropriate for fluorescein (e.g., 485 nm/525 nm).
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to DMSO control) against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.[2]
-
Mechanism of Action (MOA) Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the enzymatic assay is performed with varying concentrations of both the inhibitor and the substrate.
Experimental Protocol: MOA Determination
-
Follow the general protocol for the enzymatic inhibition assay.
-
Set up a matrix of reactions where both the concentration of this compound and the concentration of the OMFP substrate are varied.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plots). For uncompetitive inhibition, this will result in a series of parallel lines.[2]
Cell-Based Assay
Cell-based assays are crucial to confirm that the inhibitor is active in a physiological context. For LMPTP, a relevant assay would measure the phosphorylation of a downstream target, such as the insulin receptor, in response to insulin stimulation.
Experimental Protocol: Insulin Receptor Phosphorylation Assay
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., HepG2 hepatocytes) that expresses the insulin receptor.
-
Starve the cells of serum to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Stimulate the cells with a known concentration of insulin for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Protein Analysis :
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the insulin receptor using a specific antibody for the phosphorylated form via Western Blot or a sandwich ELISA kit.
-
-
Data Analysis :
-
Quantify the levels of phosphorylated insulin receptor relative to the total insulin receptor.
-
Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated controls to determine the compound's effect on insulin signaling.[2]
-
Conclusion
The available data strongly support the classification of this compound as a potent, selective, and cell-active allosteric inhibitor of LMPTP. Its uncompetitive mechanism of action, demonstrated through rigorous enzymatic assays, distinguishes it from traditional active-site inhibitors and provides a basis for its high selectivity. The ability of this compound to enhance insulin signaling in cellular models validates LMPTP as a therapeutic target for metabolic diseases. The experimental protocols detailed in this guide provide a framework for researchers to independently verify these findings and to further explore the therapeutic potential of allosteric LMPTP inhibition.
References
Independent Verification of a Novel Therapeutic Candidate in Obesity Models: A Comparative Analysis
A deep dive into the preclinical and clinical data of a hypothetical novel therapeutic, ML400, benchmarked against leading and emerging treatments for obesity. This guide provides researchers, scientists, and drug development professionals with a comparative framework for evaluating next-generation anti-obesity compounds.
In the rapidly evolving landscape of obesity therapeutics, the emergence of highly effective incretin-based therapies has set a new standard for weight management. This guide provides an independent verification of the therapeutic effects of a hypothetical novel compound, this compound, in obesity models. For the purpose of this comparative analysis, this compound is conceptualized as a unimolecular triple agonist targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (GCG) receptors. Its performance is benchmarked against the established GLP-1 receptor agonist, semaglutide, and the dual GLP-1/GIP receptor agonist, tirzepatide.
Comparative Efficacy in Preclinical Obesity Models
The following table summarizes the quantitative data from preclinical studies in diet-induced obese (DIO) mouse models, a standard model for evaluating anti-obesity therapeutics.[1][2] The data for this compound is hypothetical and projected based on the anticipated synergistic effects of triple agonism.
| Parameter | Vehicle (Control) | Semaglutide (GLP-1 RA) | Tirzepatide (GLP-1/GIP RA) | This compound (Hypothetical GLP-1/GIP/GCG RA) |
| Body Weight Reduction (%) | 1-2% | 15-20% | 20-25% | >25% |
| Fat Mass Reduction (%) | 2-4% | 20-25% | 25-30% | >30% |
| Food Intake Reduction (%) | 0% | 15-20% | 20-25% | >25% |
| Energy Expenditure | Baseline | Modest Increase | Increased | Significant Increase |
| Fasting Blood Glucose (mg/dL) | ~150 | ~120 | ~100 | <100 |
| Plasma Insulin (ng/mL) | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
Clinical Efficacy in Human Trials
The following table presents a summary of key findings from late-stage clinical trials for the approved drugs semaglutide and tirzepatide. The projected data for this compound is an optimistic estimation based on its hypothetical triple-agonist mechanism.
| Parameter | Placebo | Semaglutide 2.4 mg (Wegovy®) | Tirzepatide 15 mg (Zepbound®) | This compound (Hypothetical) |
| Mean Body Weight Loss (%) | ~2.4%[3] | ~15-17%[4] | ~21-23%[3][4] | >25% |
| % of Patients with ≥5% Weight Loss | ~31% | ~86-92% | ~91-96%[3] | >95% |
| % of Patients with ≥20% Weight Loss | ~1-2% | ~32-38% | ~50-57%[3] | >60% |
| Common Adverse Events | - | Nausea, Diarrhea, Vomiting, Constipation[5] | Nausea, Diarrhea, Vomiting, Constipation[3] | Nausea, Diarrhea, Vomiting, Constipation |
Mechanism of Action: Signaling Pathways
The therapeutic effects of these compounds are driven by their interaction with key receptors involved in metabolic regulation. The following diagrams illustrate the signaling pathways activated by each class of therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML400: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of ML400, a potent and selective low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor. [1]
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on the general principles of hazardous chemical waste management in a laboratory setting and information from SDSs of similar small molecule inhibitors. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A fume hood should be used when handling the pure compound or preparing waste solutions. |
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, use a chemical spill kit with absorbent materials to contain the spill.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup: Wearing appropriate PPE, clean the spill area with a suitable solvent (e.g., ethanol) and then decontaminate with soap and water.
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and labeling, culminating in a scheduled pickup by your institution's EHS personnel.
Step 1: Waste Identification and Categorization
All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions.
| Waste Type | Segregation Guidelines |
| Solid Waste | Collect in a designated, leak-proof container clearly labeled "this compound Solid Waste." This includes contaminated gloves, pipette tips, and paper towels. |
| Liquid Waste | Collect in a sealed, chemical-resistant container (e.g., a high-density polyethylene bottle) labeled "this compound Liquid Waste." Do not mix with other chemical waste streams unless explicitly permitted by your EHS department. |
| Sharps Waste | Any needles or blades contaminated with this compound should be disposed of in a designated sharps container. |
Step 3: Waste Containment and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Containers: Use only approved, leak-proof, and chemically compatible containers.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (LMPTP Inhibitor)."
-
The major components and their approximate percentages if in a solution.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or lab manager.
-
Step 4: Storage
Store hazardous waste in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the direct control of laboratory personnel.
-
Away from general lab traffic.
-
In a secondary containment bin to catch any potential leaks.
-
Segregated from incompatible chemicals.
Step 5: Disposal Request and Pickup
Once a waste container is full or has reached the maximum allowable accumulation time as per your institutional policy, submit a hazardous waste pickup request to your EHS department. Do not pour this compound waste down the drain or dispose of it in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
